Boc-D-serine benzylamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-58-7 | |
| Record name | Boc-D-serine benzylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-D-Serine Benzylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Boc-D-serine Benzylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of N-α-(tert-Butoxycarbonyl)-D-serine benzylamide, a key chiral intermediate in the development of various pharmaceuticals. The focus is on the core reaction mechanisms, detailed experimental protocols, and a comparative analysis of synthetic strategies.
Introduction
N-α-(tert-Butoxycarbonyl)-D-serine benzylamide (Boc-D-serine benzylamide) is a protected amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis.[1] Its defined stereochemistry and versatile functional groups make it an essential intermediate in the multi-step synthesis of complex, biologically active molecules, including the anticonvulsant drug Lacosamide.[1] The synthesis primarily involves the formation of an amide bond between the carboxylic acid of Boc-D-serine and the amino group of benzylamine. This guide delves into the prevalent mechanisms and methodologies to achieve this transformation efficiently.
Core Synthesis Mechanism: Amide Bond Formation
The direct reaction between a carboxylic acid (Boc-D-serine) and an amine (benzylamine) is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the synthesis of this compound necessitates the activation of the carboxylic acid group to render it sufficiently electrophilic for nucleophilic attack by the amine. The most common strategies employed fall into two main categories: the use of carbodiimide coupling agents and the formation of mixed anhydrides.
2.1 Carbodiimide-Mediated Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are widely used reagents for amide bond formation.[2][3] The mechanism proceeds via the following steps:
-
Activation: The carboxylic acid of Boc-D-serine attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2]
-
Nucleophilic Attack: Benzylamine, acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: This attack leads to the formation of the desired amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common reaction solvents and can be removed by filtration.
To enhance efficiency and minimize the risk of racemization at the chiral center, additives like 1-hydroxybenzotriazole (HOBt) are often included.[1] HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.
2.2 Mixed Anhydride Method
This method involves activating the carboxylic acid by converting it into a mixed anhydride, typically using an alkyl chloroformate like isobutyl chloroformate or ethyl chloroformate in the presence of a tertiary amine base such as N-methylmorpholine (NMM).[4][5]
-
Anhydride Formation: The carboxylate of Boc-D-serine, formed in situ by the base, attacks the chloroformate, displacing the chloride ion to form a mixed anhydride.
-
Nucleophilic Attack: Benzylamine attacks the more sterically accessible and electrophilic carboxylic carbonyl group of the mixed anhydride.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide product, releasing carbon dioxide and the corresponding alcohol as byproducts.
This method is often preferred for its high yields and the clean nature of its byproducts.
Experimental Protocols
The following protocols are detailed examples of the primary synthesis methods.
Protocol 1: Mixed Anhydride Synthesis using Isobutyl Chloroformate
This procedure is adapted from a documented synthesis of a Lacosamide intermediate.[5]
-
Reaction Setup: Suspend Boc-D-Serine (e.g., 32.8 g, 0.1599 mol) in methylene chloride (160 ml) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cooling: Cool the suspension to below -5°C using an appropriate cooling bath.
-
Base Addition: Add N-Methylmorpholine (NMM) (e.g., 16.5 g, 0.1631 mol) dropwise over 10-15 minutes, ensuring the temperature remains below -5°C. Stir the mixture for 30-40 minutes at this temperature until a clear solution is obtained.
-
Activator Addition: In a separate vessel, prepare a solution of isobutyl chloroformate (e.g., 22.3 g, 0.1632 mol) in methylene chloride. Add the Boc-D-serine/NMM solution to the isobutyl chloroformate solution over 60-70 minutes, maintaining the temperature below -10°C. Age the resulting solution for 10-15 minutes.
-
Amine Addition: Add benzylamine (e.g., 17.7 g, 0.1652 mol) dropwise over 10-15 minutes, keeping the reaction temperature below -5°C.
-
Reaction Completion & Work-up: Allow the reaction to proceed for 2-5 hours at a temperature between 0°C and 10°C. Monitor the reaction completion using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.[6]
Protocol 2: Carbodiimide-Mediated Synthesis using DCC
This is a classical and widely applicable protocol for peptide coupling.[1][6]
-
Reaction Setup: Dissolve Boc-D-serine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activator Addition: Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring for completion by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by chromatography or recrystallization.[6]
Data Presentation: Comparison of Synthesis Methods
The selection of a synthetic method often depends on factors like scale, cost of reagents, and desired purity. The table below summarizes key parameters for the described protocols.
| Parameter | Method 1: Mixed Anhydride | Method 2: Carbodiimide |
| Activating Agent | Isobutyl Chloroformate / Ethyl Chloroformate | Dicyclohexylcarbodiimide (DCC) |
| Additive | N-Methylmorpholine (NMM) (Base) | 1-Hydroxybenzotriazole (HOBt) |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), DMF |
| Reaction Temperature | -10°C to 10°C[5] | 0°C to Room Temperature[6] |
| Key Byproduct | NMM hydrochloride, CO2, isobutanol | Dicyclohexylurea (DCU) |
| Purity | High Purity (>99% reported in patents)[5] | Generally high, dependent on purification |
| Yield | High Yield (e.g., ~88% reported for a similar step)[5] | Typically high (70-90%) |
| Considerations | Requires strict temperature control. | DCU byproduct removal is critical. |
Visualizations: Workflow and Mechanism
The following diagrams illustrate the synthesis workflow and a key reaction mechanism.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified mechanism of DCC-mediated amide bond formation.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
Unveiling the Chemical Landscape of Boc-D-serine Benzylamide: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide on the chemical properties of Boc-D-serine benzylamide has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the physicochemical characteristics, synthesis, and analytical methodologies pertinent to this crucial chiral building block.
This compound, a derivative of the amino acid D-serine, plays a significant role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anticonvulsant medication Lacosamide.[1] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a benzylamide moiety, makes it a versatile component in peptide and peptidomimetic chemistry.[1][2]
Physicochemical Properties
This compound typically presents as a white crystalline solid.[2] A summary of its key quantitative properties is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [3] |
| Molecular Weight | 294.35 g/mol | [3] |
| Melting Point | 100-105 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol; limited solubility in water. | [2] |
Synthesis and Purification
The synthesis of this compound primarily involves the coupling of Boc-D-serine with benzylamine.[1] This process requires careful control of reaction conditions to maintain the stereochemical integrity of the D-serine backbone and prevent racemization.[1]
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis protocol is as follows:
-
Activation of Boc-D-Serine: N-Boc-D-serine is suspended in a suitable solvent, such as methylene chloride, and cooled to a low temperature (e.g., < -5°C).[4]
-
Coupling Agent Addition: A coupling agent, such as isobutyl chloroformate, is added to the suspension, followed by a base like N-methylmorpholine, to form a mixed anhydride.[4]
-
Amide Bond Formation: Benzylamine is then added to the reaction mixture to facilitate the nucleophilic attack and formation of the amide bond.[4]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often through crystallization, to yield this compound with high purity.
The following diagram illustrates the general workflow for the synthesis of this compound.
Analytical Characterization
The structural integrity and purity of this compound are confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the presence of the Boc group, the serine backbone, and the benzylamide moiety.[1] Predicted chemical shifts for key functional groups are summarized in the table below.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Boc: -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.5 (3C) |
| Boc: -C(CH₃)₃ | - | ~80.5 (1C) |
| Serine: α-CH | ~4.3-4.5 (multiplet, 1H) | ~56-58 (1C) |
| Serine: β-CH₂ | ~3.8-4.0 (multiplet, 2H) | ~62-64 (1C) |
| Benzyl: -CH₂- | ~4.4 (doublet, 2H) | ~43-45 (1C) |
| Benzyl: Aromatic C-H | ~7.2-7.4 (multiplet, 5H) | ~127-129 (5C) |
| Amide: N-H | ~6.5-7.0 (broad triplet, 1H) | - |
| Carbamate: N-H | ~5.5-6.0 (broad doublet, 1H) | - |
| Carbonyls | - | ~156 (Boc C=O), ~171 (Amide C=O) |
-
Mass Spectrometry: This technique is used to verify the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic vibrational frequencies of the functional groups present, such as the amide and carbamate carbonyls and the hydroxyl group.[1]
Chromatographic Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity and, importantly, the enantiomeric excess of this compound.[1]
To separate the D- and L-enantiomers, two main strategies are employed:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most direct method, where the enantiomers are separated on a column containing a chiral selector, such as polysaccharide-based CSPs.[1] The differential interaction between the enantiomers and the CSP leads to different retention times.
-
Indirect Separation via Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18 column).[1]
The following diagram outlines the workflow for the chiral analysis of this compound.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
- 3. tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | C15H22N2O4 | CID 46223140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
The Strategic Role of Boc-D-serine Benzylamide in Advancing Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of peptide synthesis and pharmaceutical development, the strategic use of protected amino acids is paramount to achieving desired therapeutic outcomes. Among these crucial building blocks, N-tert-butoxycarbonyl-D-serine benzylamide (Boc-D-serine benzylamide) has emerged as a pivotal intermediate, particularly in the synthesis of complex peptides, peptidomimetics, and biologically active molecules.[1] Its unique structural features, including the acid-labile Boc protecting group and the benzylamide moiety, offer precise control over the peptide elongation process, making it an invaluable tool for medicinal chemists. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing experimental protocols, quantitative data, and logical workflows to support researchers in their drug discovery endeavors.
Core Attributes and Applications
This compound is a chiral amino acid derivative that incorporates a tert-butoxycarbonyl (Boc) protected amine on a D-serine scaffold, with the C-terminus modified as a benzylamide.[1] The Boc group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling.[2] This protection is stable under a variety of reaction conditions but can be readily cleaved with mild acid, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of subsequent amino acids in a peptide chain.[2][3]
The D-configuration of the serine residue is of particular interest in the design of peptidomimetics and pharmaceuticals. Peptides incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[1] Furthermore, the specific stereochemistry of D-serine is a critical determinant of biological activity in certain therapeutic agents.
A prime example of the application of Boc-D-serine derivatives is in the synthesis of the anticonvulsant drug Lacosamide.[1] In one of the synthetic routes, a derivative of Boc-D-serine is reacted with benzylamine to form the corresponding amide, which is a key step in constructing the final drug molecule.[1] This highlights the importance of this compound as a key intermediate in the production of pharmaceuticals.
Quantitative Data in Synthesis
The efficiency of coupling reactions involving Boc-protected amino acids is a critical factor in the overall success of peptide synthesis. While specific quantitative data for the synthesis of this compound is not extensively consolidated in the literature, data from the synthesis of Lacosamide, where it is a key intermediate, and from general solid-phase peptide synthesis (SPPS) provide valuable insights. The following table summarizes representative data on coupling efficiencies and reaction outcomes.
| Parameter | Value | Context | Source |
| Coupling Efficiency (General) | >99% | Solid-Phase Peptide Synthesis (SPPS) using Boc-amino acids with efficient coupling reagents like HBTU/HOBt. | [1] |
| Yield (Lacosamide Synthesis Step) | 63% | Overall yield for the conversion of Boc-D-serine to a key Lacosamide intermediate. | [4] |
| "Incomplete" Coupling (General SPPS) | <1% | Couplings considered "incomplete" if the reaction is 99% or less complete as monitored by the ninhydrin reaction in Boc-benzyl strategy. | [5] |
| "Highly Incomplete" Coupling (General SPPS) | <2% | Couplings considered "highly incomplete" if the reaction is 98% or less complete. | [5] |
Experimental Protocols
Synthesis of (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide (this compound)
This protocol describes a common method for the synthesis of this compound via a mixed anhydride intermediate.
Materials:
-
N-Boc-D-serine
-
Methylene chloride (DCM)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Benzylamine
-
Hydrochloric acid (1N)
-
Sodium bicarbonate solution (8% w/v)
-
Deionized water
-
Isopropyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend N-Boc-D-serine in methylene chloride (DCM). Cool the suspension to below 5°C using an ice bath.
-
Base Addition: Slowly add N-methylmorpholine (NMM) to the cooled suspension while stirring. Continue stirring until a clear solution is obtained.
-
Mixed Anhydride Formation: In a separate flask, prepare a solution of isobutyl chloroformate in DCM and cool it to below -10°C. Add the clear solution of N-Boc-D-serine and NMM dropwise to the isobutyl chloroformate solution while maintaining the temperature below -10°C. Stir the resulting mixture for 10-15 minutes to allow for the formation of the mixed anhydride.
-
Amide Formation: Slowly add benzylamine to the reaction mixture, ensuring the temperature remains below 10°C. Stir the reaction for approximately one hour.
-
Work-up:
-
Wash the organic layer sequentially with 1N hydrochloric acid, 8% aqueous sodium bicarbonate solution, and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Suspend the crude solid in isopropyl acetate and stir for 60-70 minutes at room temperature.
-
Filter the solid product and wash with fresh isopropyl acetate.
-
Dry the purified product under reduced pressure.
-
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
This protocol outlines the general cycle for the incorporation of a Boc-protected amino acid, such as Boc-D-serine, into a growing peptide chain on a solid support.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or other suitable base
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid (e.g., Boc-D-serine)
-
Coupling reagent (e.g., DCC/HOBt, HBTU)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM in the synthesis vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh portion of the TFA/DCM solution and shake for 20-30 minutes to completely remove the Boc group.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM or DMF.
-
Wash the resin with DMF to remove the excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the mixture for 1-2 hours, or until the coupling reaction is complete (monitored by a qualitative method like the Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).
Visualizing Workflows
To better illustrate the practical application of this compound, the following diagrams, generated using the DOT language, depict relevant synthetic workflows.
Caption: Workflow for the synthesis of Lacosamide.
Caption: General cycle of Solid-Phase Peptide Synthesis.
Conclusion
This compound stands out as a versatile and indispensable building block in the realm of peptide synthesis and drug development. Its strategic application, particularly the use of the acid-labile Boc protecting group, allows for the controlled and efficient assembly of complex peptide chains. The incorporation of a D-amino acid offers the potential for enhanced biological stability and activity, a critical consideration in modern drug design. The successful synthesis of pharmaceuticals like Lacosamide underscores the practical importance of this intermediate. The detailed protocols and workflows provided in this guide aim to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
Harnessing Boc-D-Serine Benzylamide as a Chiral Precursor in Modern Drug Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-serine benzylamide, a chiral amino acid derivative, has emerged as a versatile and crucial starting material in the synthesis of a diverse array of pharmaceutical agents. Its inherent stereochemistry and orthogonally protected functional groups—a Boc-protected amine and a free hydroxyl group—provide a robust scaffold for the stereoselective synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of the utility of this compound in drug development, with a primary focus on its application in the synthesis of anticonvulsants, β-lactamase inhibitors, and antiviral compounds. Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of this compound
Chiral amino acid derivatives are indispensable tools in asymmetric synthesis, enabling the selective creation of a single enantiomer of a chiral drug molecule.[1] The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, making stereochemical control a paramount concern in drug design and synthesis. This compound, formally known as (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, serves as an exemplary chiral building block.[1] The acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective deprotection and subsequent elaboration, while the serine hydroxyl group offers a handle for further functionalization.[1] This guide will elucidate the practical applications of this valuable intermediate in the synthesis of clinically relevant therapeutics.
Synthesis of the Core Starting Material: this compound
The synthesis of this compound is typically achieved through the coupling of N-Boc-D-serine with benzylamine. This amide bond formation is a critical step, and various coupling methods have been employed to ensure high yield and preservation of stereochemical integrity. A common and efficient method involves the use of a mixed anhydride intermediate.
Experimental Protocol: Synthesis of (R)-N-Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide
This protocol is adapted from established procedures for the synthesis of Lacosamide intermediates.
-
Materials: N-Boc-D-Serine, Methylene chloride (DCM), N-methylmorpholine (NMM), Isobutyl chloroformate, Benzylamine.
-
Procedure:
-
Suspend N-Boc-D-Serine (1.0 eq) in methylene chloride.
-
Cool the suspension to below 5°C.
-
Add N-methylmorpholine (1.05 eq) and stir until a clear solution is obtained.
-
In a separate flask, add isobutyl chloroformate (1.05 eq) to methylene chloride and cool to -15°C.
-
Slowly add the N-Boc-D-serine solution to the isobutyl chloroformate solution at -15°C and agitate for 1 hour to form the mixed anhydride.
-
Add benzylamine (1.05 eq) to the reaction mixture at a temperature between 5°C and 10°C.
-
Agitate the reaction mass for 1 hour.
-
Perform an aqueous workup by successively washing the organic layer with water, dilute HCl, and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Logical Workflow for this compound Synthesis
Application in the Synthesis of Anticonvulsants: The Case of Lacosamide
Lacosamide is an antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1] Its synthesis prominently features this compound as a key intermediate, highlighting the utility of this chiral building block in ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API).
Synthetic Pathway to Lacosamide
The synthesis of Lacosamide from this compound involves three main steps: O-methylation of the hydroxyl group, deprotection of the Boc group, and N-acetylation of the resulting free amine.
Experimental Protocols for Lacosamide Synthesis
The following protocols are a composite of procedures detailed in the patent literature.
Step 1: O-Methylation of this compound
-
Materials: this compound, Dimethyl sulfate (DMS), a suitable base (e.g., sodium hydroxide), and a phase-transfer catalyst (PTC).
-
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Add the base and PTC.
-
Slowly add dimethyl sulfate while maintaining the reaction temperature.
-
Stir the reaction mixture until completion, as monitored by TLC or HPLC.
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Purify the product, (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide, by crystallization or chromatography.
-
Step 2: Boc Deprotection
-
Materials: (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide, Hydrochloric acid (HCl) in a suitable solvent (e.g., ethyl acetate).
-
Procedure:
-
Suspend the Boc-protected intermediate in the chosen solvent.
-
Add the HCl solution and stir at room temperature.
-
The hydrochloride salt of (R)-2-amino-N-benzyl-3-methoxypropanamide will precipitate.
-
Filter the solid and wash with the solvent.
-
Dry the product under vacuum.
-
Step 3: N-Acetylation
-
Materials: (R)-2-amino-N-benzyl-3-methoxypropanamide hydrochloride, Acetic anhydride, a suitable base (e.g., triethylamine or sodium acetate).
-
Procedure:
-
Suspend the amine hydrochloride salt in a suitable solvent (e.g., methylene chloride).
-
Add the base to neutralize the salt and liberate the free amine.
-
Add acetic anhydride and stir the reaction mixture at room temperature.
-
Monitor the reaction for completion.
-
Upon completion, the product, Lacosamide, can be isolated by filtration and purified by recrystallization.
-
Quantitative Data for Lacosamide Synthesis
| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |
| 1 | This compound | N-Boc-D-Serine | 70-80 | >99 (HPLC) |
| 2 | (R)-N-Benzyl-2-(Boc-amino)-3-methoxypropanamide | This compound | 75-85 | >99 (HPLC) |
| 3 | (R)-2-Amino-N-benzyl-3-methoxypropanamide HCl | Boc-protected intermediate | 90-95 | >99 (HPLC) |
| 4 | Lacosamide | Amine hydrochloride | 75-85 | >99.5 (HPLC) |
Application in the Synthesis of Antibacterial Agents: β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a significant global health threat. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Serine-based inhibitors, particularly those incorporating a boronic acid moiety, have shown great promise as they can mimic the transition state of β-lactam hydrolysis in the enzyme's active site. Boc-D-serine serves as a valuable chiral precursor for the synthesis of these inhibitors.
General Synthetic Strategy for Serine-Based Boronic Acid β-Lactamase Inhibitors
Conceptual Experimental Protocol
This conceptual protocol outlines the key transformations required to synthesize a serine-based boronic acid inhibitor from a Boc-D-serine derivative.
-
Oxidation of the Primary Alcohol: The hydroxyl group of a suitably protected Boc-D-serine derivative (such as the methyl ester) would be oxidized to an aldehyde (a serinal derivative) using a mild oxidizing agent like Dess-Martin periodinane or via a Swern oxidation.
-
Formation of the Boronic Ester: The resulting aldehyde would then be reacted with a boronic ester, such as pinacolborane, in the presence of a suitable catalyst to form a stable boronic ester intermediate.
-
Deprotection and Hydrolysis: Finally, removal of the Boc protecting group and hydrolysis of the ester functionalities (both the amino acid ester and the pinacol boronic ester) under appropriate conditions would yield the final boronic acid β-lactamase inhibitor.
Application in the Synthesis of Antiviral Agents: Protease Inhibitors
Viral proteases are essential enzymes for the replication of many viruses, including SARS-CoV and Hepatitis C Virus (HCV), making them attractive targets for antiviral drug development. Serine derivatives have been extensively explored as scaffolds for the design of potent and selective viral protease inhibitors.
General Synthetic Strategy for Serine-Based Protease Inhibitors
The synthesis of serine-based protease inhibitors often involves the elaboration of the serine backbone to incorporate functionalities that can interact with the active site of the protease. A general workflow, inspired by the synthesis of inhibitors for the SARS-CoV 3CL protease, is presented below. Although the cited literature starts with an Fmoc-protected serine, the principles are applicable to a Boc-D-serine starting material.
Conceptual Experimental Protocol
This protocol outlines the key steps for the synthesis of a serine-based viral protease inhibitor.
-
Amide Coupling: The carboxylic acid of Boc-D-serine would be coupled with an amine that represents the P1 moiety of the inhibitor, which is designed to fit into the S1 pocket of the protease. Standard peptide coupling reagents like HOBt/EDC can be used.
-
Boc Deprotection: The Boc group of the resulting serine amide would be removed using an acid, such as trifluoroacetic acid (TFA), to yield the free amine.
-
Further Functionalization: The newly exposed amine (representing the P2 position) can be acylated with a group corresponding to the P4 moiety of the inhibitor. Additionally, the free hydroxyl group of the serine (the P'1 position) can be esterified with various carboxylic acids to optimize binding to the protease active site.
Conclusion
This compound and its parent compound, Boc-D-serine, are invaluable chiral starting materials in the stereoselective synthesis of a range of pharmaceuticals. The detailed examination of the synthesis of the anticonvulsant Lacosamide provides a clear and well-documented example of its practical application, complete with established protocols and quantitative data. Furthermore, the conceptual frameworks for the synthesis of advanced antibacterial (β-lactamase inhibitors) and antiviral (protease inhibitors) agents underscore the broader potential of this versatile building block. As the demand for enantiomerically pure drugs continues to grow, the strategic use of chiral precursors like this compound will remain a cornerstone of efficient and effective drug development.
References
The Essential Guide to Boc-Protected Serine Derivatives in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its widespread use stems from its stability under various conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive overview of the Boc protecting group as applied to serine derivatives, a critical component in numerous biologically active molecules. We will delve into the synthesis, characterization, and deprotection of Boc-serine, as well as its application in synthetic workflows, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties of Boc-L-Serine
N-α-tert-butyloxycarbonyl-L-serine (Boc-L-serine) is a white to off-white crystalline powder.[1] It exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol, while being sparingly soluble in nonpolar media.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Boc-L-Serine
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₅ | [2] |
| Molecular Weight | 205.21 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 90 - 94 °C | [2] |
| Optical Rotation | [α]²⁰/D = -8.5 ± 2° (c=3 in H₂O) | [2] |
| CAS Number | 3262-72-4 | [2] |
Synthesis of Boc-L-Serine: A Detailed Protocol
The most common method for the synthesis of Boc-L-serine involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[1][5] The base facilitates the deprotonation of the amino group of serine, which then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.
Experimental Protocol: Synthesis of N-α-Boc-L-Serine
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
L-serine (31.7 g, 0.30 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol)
-
1 N Sodium hydroxide (NaOH) solution (620 mL)
-
Dioxane
-
1 N Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
An ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide is prepared.[6]
-
A solution of di-tert-butyl dicarbonate in dioxane is added to the serine solution via an addition funnel.[6]
-
The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[6]
-
Once the reaction is complete, the mixture is concentrated to half its original volume by rotary evaporation at 35°C.[6]
-
The solution is cooled in an ice-water bath and acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate.[6]
-
The aqueous layer is extracted three times with ethyl acetate.[6]
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam.[6]
Quantitative Data:
-
Yield: A typical yield for this procedure is approximately 91% over two steps (including subsequent methyl ester formation as described in the source).[6]
-
Purity: The product is often used without further purification.[6]
Figure 1. Reaction scheme for the synthesis of N-α-Boc-L-serine.
Characterization of Boc-L-Serine
The structure and purity of Boc-L-serine are typically confirmed using spectroscopic methods.
Table 2: Spectroscopic Data for Boc-L-Serine Derivatives
| Technique | Derivative | Key Signals | Reference(s) |
| ¹H NMR | N-Boc-L-serine methyl ester (in C₆D₆) | δ: 1.41 (s, 9H), 2.50 (br s, 1H), 3.26 (s, 3H), 3.66 (dd, 1H), 3.76 (dd, 1H), 4.40 (m, 1H), 5.60 (m, 1H) | [6] |
| ¹³C NMR | N-Boc-L-serine-OMe | Solvent-dependent shifts for carbonyl carbons. | [7] |
| FTIR (neat) | N-Boc-L-serine methyl ester | 3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O stretch, broad) | [6] |
| FTIR (mull) | N-Boc-L-serine | 3410 cm⁻¹ (-OH, N-H stretch), 2960 cm⁻¹ (-CH stretch) | [8] |
| Mass Spec | N-Boc-L-serine | Molecular Weight: 205.21 g/mol | [3] |
Deprotection of the Boc Group
The removal of the Boc group is a critical step in synthetic workflows and is typically achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[2][9]
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general procedure for TFA-mediated Boc deprotection.[10]
Materials:
-
Boc-protected serine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.[10]
-
Stir the reaction mixture at room temperature for 1-3 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[10]
-
Carefully neutralize the residue with saturated sodium bicarbonate solution.[10]
-
Extract the aqueous layer with dichloromethane.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.[10]
Experimental Protocol: Boc Deprotection using HCl in Dioxane
This method offers an alternative to TFA and can be advantageous in certain contexts.[2][9]
Materials:
-
Boc-protected peptide
-
Anhydrous 1,4-dioxane
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.[2]
-
Add 4M HCl in dioxane (typically 5-10 equivalents per equivalent of Boc-protected peptide).[2]
-
Stir the reaction mixture at room temperature for 30 minutes.[2][9]
-
Monitor the reaction by TLC.[2]
-
Upon completion, remove the solvent in vacuo.[2]
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[2]
Figure 2. General reaction scheme for the acid-catalyzed deprotection of N-α-Boc-L-serine.
Application of Boc-Serine in Solid-Phase Peptide Synthesis (SPPS)
Boc-serine is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS).[11] In this strategy, the N-terminus of the growing peptide chain is temporarily protected with the Boc group, which is removed at each cycle to allow for the coupling of the next amino acid.
The hydroxyl group of the serine side chain is often protected to prevent side reactions. In Boc chemistry, a common protecting group for the serine side chain is the benzyl (Bzl) ether.[12] This protecting group is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF).[13]
Figure 3. A simplified workflow for the incorporation of Boc-Ser(Bzl)-OH in solid-phase peptide synthesis.
Orthogonal Protection Strategies
The use of the Boc group in conjunction with other protecting groups that can be removed under different conditions is known as an orthogonal protection strategy.[10] This is crucial for the synthesis of complex peptides and other molecules where selective modification of different functional groups is required. For instance, in the synthesis of phosphoserine-containing peptides, the phosphate group can be protected with phenyl esters, which are stable to the HF cleavage conditions used to remove the Boc group and cleave the peptide from the resin. The phenyl groups are subsequently removed by catalytic hydrogenation.[1]
Conclusion
The Boc protecting group remains an indispensable tool in the synthesis of serine-containing molecules. Its ease of introduction, stability, and selective removal under acidic conditions make it highly versatile for a wide range of applications, from routine peptide synthesis to the construction of complex, post-translationally modified peptides. A thorough understanding of the experimental protocols and quantitative data associated with the use of Boc-serine derivatives is essential for researchers and drug development professionals aiming to design and execute efficient and successful synthetic strategies.
References
- 1. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-tert-Butoxycarbonyl-D-serine benzylamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-D-serine benzylamide, a chiral amino acid derivative, serves as a critical intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and its significant role as a building block in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis are provided, alongside a comparative analysis of various synthetic methodologies. Furthermore, this document explores the potential biological relevance of this compound, drawing connections to the known activities of its parent molecule, D-serine, and its derivatives.
Introduction and Discovery
N-tert-Butoxycarbonyl-D-serine benzylamide, often abbreviated as Boc-D-Ser-NHBn, is a synthetic compound that has gained prominence as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure incorporates a D-serine core, with the amino group protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group modified to a benzylamide. This strategic protection and modification enhance its stability and utility in multi-step synthetic pathways. The discovery and development of this compound are intrinsically linked to the advancements in peptide chemistry and the pursuit of stereochemically pure chiral building blocks for drug development.
One of the most significant applications driving the study of N-tert-Butoxycarbonyl-D-serine benzylamide is its role as a precursor in the synthesis of the anticonvulsant medication, Lacosamide.[1] This has led to the development of various synthetic routes to produce this intermediate with high yield and enantiomeric purity.
Physicochemical Properties
A summary of the key physicochemical properties of N-tert-Butoxycarbonyl-D-serine benzylamide is presented in the table below.
| Property | Value |
| CAS Number | 1253790-58-7 |
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.[2] |
| Stability | Stable under normal laboratory conditions; sensitive to strong acids and bases which can lead to the hydrolysis of the Boc group.[2] |
Synthesis of N-tert-Butoxycarbonyl-D-serine benzylamide
The synthesis of N-tert-Butoxycarbonyl-D-serine benzylamide typically involves a two-step process: the protection of the amino group of D-serine with a Boc group, followed by the coupling of the resulting Boc-D-serine with benzylamine to form the amide bond. Several methodologies have been developed to achieve this transformation, with variations in coupling reagents, solvents, and reaction conditions.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a straightforward workflow.
Comparative Analysis of Synthetic Protocols
The following table summarizes and compares different experimental protocols for the synthesis of N-tert-Butoxycarbonyl-D-serine benzylamide.
| Method | Coupling Reagent | Base | Solvent | Temperature | Yield | Purity | Reference |
| Mixed Anhydride | Isobutyl chloroformate | N-Methylmorpholine | Methylene chloride | < -5°C | ~99% | ~99% (chiral) | Patent WO2011144983A2 |
| Mixed Anhydride | Ethyl chloroformate | N-Methylmorpholine | Not specified | 10-15°C | Not specified | Not specified | Patent WO2018060781A1 |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | Not specified | Not specified | 0-5°C to RT | Good to high (70-85%) | High | [1] |
Detailed Experimental Protocols
This protocol is adapted from patent literature and demonstrates a high-yield synthesis.
Step 1: Preparation of N-Boc-D-serinamide
-
Suspend N-Boc-D-Serine (32.8 g, 0.1599 mol) in methylene chloride (160 ml).
-
Cool the suspension to below -5°C.
-
Add isobutyl chloroformate (22.3 g, 0.1632 mol) to the suspension while maintaining the temperature below -5°C.
-
Age the resultant mixture for 5-10 minutes at < -5°C.
-
Add N-Methylmorpholine (16.5 g, 0.1631 mol) over 10-15 minutes at < -5°C.
-
Age the resulting solution for 30-40 minutes at < -5°C.
-
Add benzylamine (17.7 g, 0.1652 mol) over 10-15 minutes at < -5°C.
-
Age the mixture for 70-80 minutes at < 0°C.
-
Perform successive washes with water (70 ml), 1N HCl (70 ml), 8% sodium bicarbonate (70 ml), and deionized water (70 ml) to yield the crude product.
-
Purify the crude product from n-hexane.
Expected Outcome:
-
Yield: 34 g
-
HPLC Purity: ~99%
-
Chiral Purity: 99%
This protocol is also derived from a patent and offers an alternative mixed anhydride approach.
Step 1: Preparation of N-Boc-D-Serine
-
To a solution of D-serine (150 g, 1.427 mol) and NaOH (68.5 g, 1.712 mol) in water (225 mL), add di-tert-butyl dicarbonate (393.5 g, 1.712 mol) with stirring.
-
Heat the reaction mixture to 50°C for 1-2 hours.
-
Cool the mixture to room temperature and dilute with water (900 ml).
-
Wash the reaction mixture with ethyl acetate (2 x 300 mL).
-
Adjust the pH of the aqueous layer to 3-4 by slow addition of cold 3N HCl.
-
Extract the product with ethyl acetate.
Step 2: Coupling with Benzylamine
-
Cool the ethyl acetate solution of N-Boc-D-serine from the previous step to 10-15°C.
-
Add ethyl chloroformate (136 ml, 1.427 mol) followed by N-methylmorpholine (157 ml, 1.427 mol).
-
Slowly add benzylamine (156 ml, 1.427 mol) over a period of 2 hours.
-
After complete addition, stir the reaction for an additional hour.
-
Quench the reaction by the addition of water (400 ml).
-
Separate the layers and wash the organic layer with 1N HCl solution, 5% sodium bicarbonate solution, and 20% brine solution (300 ml each).
-
The organic layer contains the desired product.
Biological Activity and Signaling Pathways
While N-tert-Butoxycarbonyl-D-serine benzylamide is primarily utilized as a synthetic intermediate, its structural similarity to D-serine suggests potential interactions with biological targets that recognize D-serine. D-serine is an important neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission, learning, and memory.[1]
The metabolism of D-serine is regulated by two key enzymes: serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which catabolizes D-serine.[1] Derivatives of D-serine are therefore of significant interest for developing modulators of NMDA receptor function and inhibitors of DAAO.[1]
Although specific quantitative biological activity data for N-tert-Butoxycarbonyl-D-serine benzylamide is not widely published, its D-serine scaffold makes it a candidate for interaction with these pathways. The Boc and benzylamide groups would significantly alter its properties compared to D-serine, likely preventing it from being a direct substrate for SR or DAAO.[1] However, it could potentially act as an inhibitor or a prodrug that, upon metabolism, releases a more active species.
Potential Signaling Pathway Interactions
The following diagram illustrates the potential points of interaction for a D-serine derivative within the D-serine metabolic and signaling pathway.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for N-tert-Butoxycarbonyl-D-serine benzylamide itself is not available, general principles can be inferred from related compounds. For derivatives of this scaffold, modifications to the benzylamide moiety and the Boc-protecting group could significantly impact biological activity.
-
Benzylamide Moiety: Introducing substituents on the phenyl ring can alter electronic and steric properties, potentially influencing binding affinity to target proteins.
-
N-terminal Protecting Group: The nature of the N-terminal protecting group can affect the molecule's conformation and interaction with biological targets.
Conclusion
N-tert-Butoxycarbonyl-D-serine benzylamide is a valuable and versatile chiral building block in organic synthesis, with a particularly crucial role in the production of the antiepileptic drug Lacosamide. The synthetic methodologies for its preparation are well-established, offering high yields and stereochemical control. While its own biological activity is not extensively characterized, its structural relationship to D-serine provides a foundation for the rational design of novel modulators of the NMDA receptor and related enzymatic pathways. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing detailed synthetic protocols and insights into the potential applications of this important chemical entity.
References
Methodological & Application
Application Notes: Incorporation of Boc-D-Serine Benzylamide into Synthetic Peptides via Solid-Phase Peptide Synthesis
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. D-amino acids can significantly alter the conformational properties of peptides, leading to enhanced biological activity and increased stability against enzymatic degradation.[1][2] Boc-D-serine, a derivative of the naturally occurring L-serine, is a valuable building block for introducing these beneficial characteristics. When incorporated at the C-terminus as an amide, specifically a benzylamide, the resulting peptide often exhibits improved pharmacokinetic properties.
This document provides detailed application notes and protocols for the synthesis of peptides containing a C-terminal D-serine amide using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). While the user specified "Boc-D-serine benzylamide," in standard C-to-N terminus SPPS, the peptide is assembled on a solid support, and the C-terminal amide is typically generated upon cleavage from a specialized resin. Therefore, the protocols will focus on the synthesis of a peptide with a C-terminal D-serine amide using an appropriate resin and Boc-D-Ser(Bzl)-OH as the final amino acid to be coupled.
Key Applications and Advantages
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acid residues. This leads to a longer in vivo half-life.[1]
-
Improved Bioactivity: The altered stereochemistry can lead to novel three-dimensional structures, potentially resulting in higher binding affinity to biological targets.[1][2]
-
Structural Diversity: The presence of D-amino acids allows for the creation of unique peptide conformations that are not accessible with L-amino acids alone.[1]
-
Therapeutic Potential: Peptides with C-terminal amides often mimic the structure of naturally occurring peptide hormones and signaling molecules, which can be crucial for their biological function. D-serine itself is a neuromodulator, acting as a co-agonist at NMDA receptors in the brain, making peptides containing this residue of particular interest in neuroscience research.[3]
-
Drug Development: Boc-D-serine is a key intermediate in the synthesis of various biologically active compounds, including the anticonvulsant medication Lacosamide.[4][5]
Experimental Protocols
The following protocols describe the manual synthesis of a peptide with a C-terminal D-serine amide using the Boc/Bzl protection strategy. This involves assembling the peptide on a resin designed to yield a C-terminal amide upon cleavage, such as a 4-methylbenzhydrylamine (MBHA) resin.
1. Resin Selection and Preparation
For the synthesis of peptide amides via Boc-SPPS, the MBHA resin is a common choice.[6] The stability of the amide bond to the resin is optimal for preventing premature cleavage during the TFA deprotection steps, while still allowing for release with strong acids like HF.[6]
-
Resin Swelling:
-
Place the MBHA resin (e.g., 0.5-1.0 mmol/g substitution) in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for 20-30 minutes with gentle agitation.[7]
-
Drain the DCM.
-
2. Boc Solid-Phase Peptide Synthesis Cycle
The synthesis proceeds through iterative cycles of deprotection, neutralization, and coupling for each amino acid in the sequence. The following is a general protocol for one cycle.
Workflow for Boc-SPPS Cycle
Caption: General workflow for a single coupling cycle in Boc-SPPS.
-
Step 1: Boc Deprotection
-
Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes.[6]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.[6][8]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.[6]
-
-
Step 2: Neutralization
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.[9][10]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Step 3: Amino Acid Coupling
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents relative to resin loading) using a suitable coupling reagent. For coupling Boc-D-Serine, side-chain protection as a benzyl ether (Bzl) is highly recommended to prevent O-acylation.[10][11]
-
Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.[12][13] If the test is positive, the coupling step should be repeated.
-
-
Step 4: Capping (Optional) If a positive Kaiser test persists after a second coupling, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with acetic anhydride.
3. Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like the Bzl group on D-serine) are removed simultaneously.
-
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Carefully add a cleavage cocktail of anhydrous hydrofluoric acid (HF) with a scavenger such as anisole (cresol or thioanisole can also be used). The reaction is typically run at 0°C for 1-2 hours.
-
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety precautions.[9][14]
-
After the reaction, the HF is removed by evaporation under a vacuum.
-
The crude peptide is precipitated by adding cold diethyl ether, collected by filtration, and washed several times with cold ether.
-
The precipitated peptide is then dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilized.
-
Workflow for Peptide Cleavage and Purification
Caption: Workflow from cleavage of the peptide-resin to the final pure product.
4. Peptide Purification
The crude lyophilized peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a buffer containing a denaturant for aggregating sequences).
-
Purify the peptide on a C18 column using a gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
Data Presentation
Table 1: General Reagents and Conditions for Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) | - | 20-30 min |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 20-30 min[8] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM/DMF | 5-10% (v/v) | 2 x 5-10 min[9] |
| Coupling | Boc-AA-OH / Coupling Reagent / DIEA | 2-4 eq. / 2-4 eq. / 4-8 eq. | 1-2 hours[10] |
| Washes | DCM, Isopropanol (IPA), DMF | - | 2-3 min per wash |
Table 2: Comparison of Common Coupling Reagents for Boc-Serine
Note: The side chain of serine should be protected (e.g., as a benzyl ether) to prevent side reactions.[10][11] The efficiencies are typical values and can vary based on the peptide sequence.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Efficiency | Notes |
| DCC | HOBt | DIEA | 1-4 hours | >99% | Dicyclohexylurea (DCU) byproduct is insoluble and must be washed away thoroughly. |
| HBTU | HOBt | DIEA | 30-60 min | >99%[10] | Fast and efficient; a very common choice in modern Boc-SPPS. |
| HATU | HOAt | DIEA | 15-45 min | >99% | Highly efficient, especially for sterically hindered couplings; helps to suppress racemization.[16] |
Table 3: Common Cleavage Cocktails for Boc-SPPS
| Cleavage Reagent | Scavenger | Ratio | Conditions | Target Resin/Protecting Groups |
| Anhydrous HF | Anisole | 9:1 (v/v) | 0°C, 1-2 hours | MBHA resin; Bzl, Tos, and other acid-labile side-chain groups.[9] |
| TFMSA | TFA, Thioanisole | Varies | 0°C to RT | Alternative to HF for cleaving Bzl-based protecting groups.[9] |
| TMSOTf | TFA, Thioanisole | Varies | 0°C to RT | Another strong acid alternative to HF.[6] |
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. chempep.com [chempep.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Lacosamide Utilizing Boc-D-serine Benzylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide, an antiepileptic drug, is chemically designated as (R)-2-acetamido-N-benzyl-3-methoxypropanamide. A key intermediate in several synthetic routes to Lacosamide is derived from D-serine, a readily available chiral building block. This document provides detailed application notes and experimental protocols for the synthesis of Lacosamide, focusing on pathways involving Boc-D-serine and its derivative, Boc-D-serine benzylamide. The protocols described herein are compiled from various sources, offering insights into different synthetic strategies and reaction conditions.
Two primary synthetic pathways originating from Boc-D-serine are detailed:
-
Route A: Amidation of Boc-D-serine with benzylamine followed by O-methylation.
-
Route B: O-methylation of Boc-D-serine followed by amidation with benzylamine.
Both routes converge to a common intermediate which is then deprotected and acetylated to yield Lacosamide.
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of the two primary synthetic routes to Lacosamide starting from Boc-D-serine.
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in the synthesis of Lacosamide via the this compound intermediate pathway.
Table 1: Amidation of Boc-D-serine (Route A, Step 1)
| Parameter | Protocol 1 | Protocol 2[1] |
| Starting Material | Boc-D-Serine (100 g, 0.4873 mol) | Boc-D-Serine (40 g, 0.1949 mol) |
| Reagents | N-methyl morpholine (51.75 g, 0.511 mol), Isobutyl chloroformate (69.88 g, 0.511 mol), Benzyl amine (54.82 g, 0.511 mol) | T3P® (50% w/w in ethyl acetate, 525 g, 0.826 mol), 4-methylmorpholine (221.5 g, 2.19 mol), Benzylamine (129.4 g, 1.24 mol) |
| Solvent | Methylene chloride (1200 ml) | Ethyl acetate (1.5 kg) |
| Temperature (°C) | -15 to 10 | < 15 |
| Reaction Time | ~2 hours | Not specified |
| Yield | 70% (of (R)-2-amino-N-benzyl-3-hydroxypropanamide after deprotection) | 71.5% |
| Purity | 99% (HPLC) | >99% (HPLC), ee 99% |
Table 2: O-Methylation of (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide (Route A, Step 2)
| Parameter | Protocol 1 |
| Starting Material | (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide |
| Reagents | Dimethyl sulfate, Sodium hydroxide |
| Solvent | Methylene chloride |
| Temperature (°C) | 0 to 5 |
| Reaction Time | Not specified |
| Yield | High |
| Purity | High |
Table 3: O-Methylation of Boc-D-serine (Route B, Step 1)
| Parameter | Protocol 1[2] |
| Starting Material | N-Boc-D-serine (100.0 g, 0.48 mol) |
| Reagents | Tetrabutylammonium bromide (5.2 g, 0.0195 mol), 20 wt % NaOH aq (97.5 g, 0.48 mol), Dimethyl sulfate (246 g, 1.95 mol), 50 wt % NaOH aq (179.5 g, 2.245 mol) |
| Solvent | Toluene (500 mL) |
| Temperature (°C) | -5 to 10 |
| Reaction Time | 12 hours |
| Yield | 100% (crude) |
| Purity | Not specified |
Table 4: Deprotection and Acetylation to Lacosamide
| Parameter | Protocol 1[1] | Protocol 2[3] |
| Deprotection Reagent | 37% w/w Hydrochloric acid in water | Methanolic HCl |
| Solvent (Deprotection) | Dichloromethane | Not specified |
| Temperature (°C) (Deprotection) | 25 | 40 to 50 |
| Acetylation Reagent | Acetic anhydride | Acetic anhydride |
| Base (Acetylation) | Sodium bicarbonate | Sodium acetate |
| Solvent (Acetylation) | Dichloromethane/Water | Dichloromethane |
| Final Yield | Not specified | Not specified |
| Final Purity | ee >99% | Not specified |
Experimental Protocols
Route A: Amidation Followed by O-Methylation
Protocol 1: Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide
-
Suspend Boc-D-Serine (100 g, 0.4873 mole) in Methylene chloride (600 ml) and cool to below 5°C.
-
Add N-methyl morpholine (51.75 g, 0.511 mole) over 5-10 minutes while maintaining the temperature below 5°C. Stir until a clear solution is obtained.
-
In a separate flask, prepare a mixture of Isobutyl chloroformate (69.88 g, 0.511 mole) in Methylene chloride (600 ml) and cool to -15°C.
-
Add the Boc-D-serine solution to the isobutyl chloroformate mixture at -15°C and agitate the reaction mass for 1 hour.
-
Add Benzyl amine (54.82 g, 0.511 mol) at a temperature between 5°C and 10°C and continue to agitate the reaction mass for 1 hour.
-
Wash the reaction mass successively with deionized water and aqueous acetic acid.
-
The resulting methylene chloride solution contains (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide and can be used directly in the next step.
Protocol 2: O-Methylation of (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide
Detailed experimental data for this specific step is not fully available in the searched documents, but is generally described as follows:
-
The methylene chloride solution containing (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide is cooled to 0-5°C.
-
A solution of sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate, maintaining the temperature at 0-5°C.
-
The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is worked up by separating the organic layer, washing with water, and brine.
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate) and the solvent is evaporated to yield the crude (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide.
Route B: O-Methylation Followed by Amidation
Protocol 3: Synthesis of (R)-2-N-Boc-amino-3-methoxypropanoic Acid [2]
-
Suspend N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL) and cool to 0–10 °C.
-
Add 20 wt % aqueous NaOH (97.5 g, 0.48 mol) at 0–10 °C and stir the mixture for 30 minutes.
-
Add dimethyl sulfate (246 g, 1.95 mol) and 50 wt % aqueous NaOH (179.5 g, 2.245 mol) at −5 to 5 °C.
-
Stir the mixture for 12 hours.
-
Add water (300 mL), acidify the aqueous layer to a pH of <3.5 with 50 wt % citric acid, and extract with CH2Cl2 (2 x 500 mL, 1 x 300 mL).
-
Combine the organic extracts and evaporate to obtain crude (R)-2-N-Boc-amino-3-methoxypropanoic acid.
Protocol 4: Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide
This step follows a similar amidation procedure as in Route A, using the O-methylated Boc-D-serine as the starting material.
-
Dissolve the crude (R)-2-N-Boc-amino-3-methoxypropanoic acid in a suitable solvent like methylene chloride.
-
Cool the solution and add a coupling agent (e.g., isobutyl chloroformate and N-methyl morpholine).
-
Add benzylamine and stir the reaction until completion.
-
Work up the reaction mixture by washing with acidic and basic solutions to purify the product.
-
Isolate the (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide after solvent evaporation.
Final Steps: Deprotection and Acetylation
Protocol 5: Boc Deprotection [1]
-
Combine (R)-N-Benzyl-2-N-Boc-amino-3-methoxy-propionamide (40 g, 0.13 mol) and dichloromethane (400 ml) in a 1 L flask.
-
Carefully add 37% w/w hydrochloric acid in water (51.3g, 0.52 mol).
-
Stir the reaction at 25 °C for 3 hours, monitoring for the hydrolysis of the Boc protecting group.
-
Add water (112 g) to the reaction mixture.
-
Cool the solution on ice to 4-6 °C. The resulting solution contains the hydrochloride salt of (R)-2-amino-N-benzyl-3-methoxypropanamide and is used directly in the next step.
Protocol 6: N-Acetylation to Lacosamide [1]
-
To the cooled aqueous solution from the deprotection step, add a solution of sodium bicarbonate to neutralize the acid.
-
Add acetic anhydride dropwise while maintaining the temperature and pH.
-
Stir the reaction until the acetylation is complete.
-
Extract the Lacosamide product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Evaporate the solvent and purify the crude Lacosamide by crystallization to obtain a product with high chiral purity.
Logical Relationships and Process Flow
The following diagram illustrates the general laboratory workflow for the synthesis of Lacosamide via the this compound intermediate.
Conclusion
The synthesis of Lacosamide via Boc-D-serine and its benzylamide derivative offers a versatile and efficient approach. The choice between performing amidation or methylation first may depend on factors such as reagent availability, scalability, and desired intermediate properties. The provided protocols and data offer a comprehensive guide for researchers to select and optimize the synthetic route that best fits their needs. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and chiral purity of the final Lacosamide product.
References
Application Notes and Protocols for the Spectroscopic Analysis of Boc-D-serine Benzylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic analysis of Boc-D-serine benzylamide, a chiral amino acid derivative crucial in medicinal chemistry and peptide synthesis.[1][2] The protocols herein cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information for structural verification and quality control.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
-
Molecular Formula: C₁₅H₂₂N₂O₄
-
Molecular Weight: 294.35 g/mol
-
CAS Number: 1253790-58-7
This compound is a derivative of the amino acid D-serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzylamide at the C-terminus. These modifications enhance its stability and utility as a building block in the synthesis of complex peptides and peptidomimetics.[1][2]
Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The following tables provide predicted chemical shifts (δ) in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
| Serine α-CH | ~4.3 - 4.5 | Multiplet | 1H |
| Serine β-CH₂ | ~3.8 - 4.0 | Multiplet | 2H |
| Benzylamide -CH₂-Ph | ~4.4 - 4.6 | Doublet | 2H |
| Benzylamide Aromatic C-H | ~7.2 - 7.4 | Multiplet | 5H |
| Amide N-H | Variable | Broad Singlet | 1H |
| Hydroxyl O-H | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Boc -C (CH₃)₃ | ~28.5 |
| Boc -C (CH₃)₃ | ~80.5 |
| Boc C =O | ~156.0 |
| Serine α-C H | ~56 - 58 |
| Serine β-C H₂ | ~62 - 64 |
| Amide C =O | ~170.0 |
| Benzylamide -C H₂-Ph | ~43 - 45 |
| Benzylamide Aromatic C -H | ~127 - 129 |
| Benzylamide Aromatic C -ipso | ~138.0 |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient method for analyzing solid samples. The table below lists the expected characteristic vibrational frequencies.
Table 3: Expected FT-IR (ATR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3500 - 3200 | Broad, Medium |
| N-H (Amide) | Stretching | 3400 - 3250 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Boc Urethane) | Stretching | ~1680 - 1700 | Strong |
| C=O (Amide I) | Stretching | ~1630 - 1680 | Strong |
| N-H (Amide II) | Bending | ~1515 - 1570 | Strong |
| C-N | Stretching | 1335 - 1250 | Medium |
| C-O | Stretching | 1250 - 1020 | Strong |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for the analysis of this compound.
Table 4: Expected ESI-MS Data
| Ion | m/z | Description |
| [M+H]⁺ | 295.16 | Protonated molecular ion |
| [M+Na]⁺ | 317.14 | Sodium adduct |
| [M-C₄H₈]⁺ or [M-56]⁺ | 239.10 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 195.10 | Loss of the Boc group |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse.
-
Set the relaxation delay to at least 1 second.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
-
FT-IR (ATR) Spectroscopy Protocol
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
Compare the observed absorption bands with the expected frequencies for the functional groups in this compound.
-
-
Cleaning:
-
Retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.
-
ESI-MS Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Formic acid (optional, to aid protonation)
-
Vials and micropipettes
-
ESI-Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
From the stock solution, prepare a dilute sample for analysis, typically in the range of 1-10 µg/mL, in the same solvent.
-
To enhance protonation for positive ion mode, a small amount of formic acid (e.g., 0.1% v/v) can be added to the final solution.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters. Typical starting conditions for positive ion mode might include:
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V (can be varied to induce fragmentation)
-
Source temperature: 100-150 °C
-
Desolvation gas flow: 500-800 L/hr
-
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
If fragmentation analysis is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺ at m/z 295.16).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses, such as the Boc group.
-
Compare the observed m/z values with the calculated values to confirm the identity of the compound.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
Caption: Overall workflow for the spectroscopic analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-D-serine Benzylamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-D-serine benzylamide is a chiral amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzylamide at the C-terminus enhance its stability and utility in multi-step synthetic processes, particularly in medicinal chemistry.[1][2] Given its role as a key intermediate, obtaining high-purity this compound is essential to ensure the integrity and quality of the final synthesized molecules. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of this compound from crude synthetic mixtures.
Principle of the Method
Reversed-phase HPLC is the standard and highly effective method for purifying synthetic peptides and their derivatives.[3][4] The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C8 or C18 silica). A polar mobile phase is used, and elution is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile). This causes compounds to elute in order of increasing hydrophobicity. The Boc and benzyl groups on the target molecule provide sufficient hydrophobicity for strong retention and excellent separation on a C18 column.
Physicochemical Properties of this compound
Understanding the properties of the target compound is fundamental to developing a successful purification strategy.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [1] |
| Molecular Weight | 294.35 g/mol | N/A |
| Appearance | Typically a white crystalline solid. | [2] |
| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO); limited solubility in water. | [2] |
| Stability | Stable under normal laboratory conditions but sensitive to strong acids, which can cleave the Boc group. | [2][5] |
Experimental Protocol
This protocol outlines the procedure for the preparative HPLC purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC-grade
-
Methanol, HPLC-grade (for sample dissolution)
-
0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)
2. Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)
-
UV-Vis or Photodiode Array (PDA) Detector
-
Fraction Collector
-
-
Analytical HPLC system for purity analysis of collected fractions.
-
Lyophilizer or centrifugal evaporator for solvent removal post-purification.
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A 1:1 mixture of Mobile Phase A and Methanol or DMSO is often effective. A typical starting concentration is 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. HPLC Purification Workflow
The following diagram illustrates the logical workflow for the purification process.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Peptidomimetics with Boc-D-serine benzylamide
Abstract
This document provides detailed protocols for the multi-step synthesis of a peptidomimetic incorporating an aziridine-2-carboxamide moiety derived from Boc-D-serine benzylamide. The synthesis begins with the amide formation between Boc-D-serine and benzylamine, followed by the conversion of the serine hydroxyl group into an aziridine ring, a key step in generating the peptidomimetic scaffold. Subsequently, the protocol details the coupling of this aziridine building block to another amino acid, demonstrating its utility in constructing larger peptidomimetic structures. This application note also discusses the relevance of such peptidomimetics as potential inhibitors of protein-protein interactions, specifically targeting the Grb2-SH2 signaling pathway, which is implicated in various cancers. All experimental procedures are presented in a step-by-step format, and quantitative data is summarized in tables for clarity.
Introduction
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties, such as increased metabolic stability, improved bioavailability, and greater receptor selectivity.[1] A common strategy in peptidomimetic design is to introduce conformational constraints or to replace labile peptide bonds with more robust isosteres. The incorporation of D-amino acids, such as D-serine, can already confer resistance to enzymatic degradation.[2]
This protocol focuses on the use of this compound as a versatile starting material for the synthesis of a constrained peptidomimetic.[1] The synthesis involves the initial formation of the benzylamide, which protects the C-terminus. The key peptidomimetic-forming step is the intramolecular cyclization of a derivatized serine side chain to form an electrophilic aziridine ring.[3] This strained three-membered ring serves as a rigid structural element and a reactive handle for further modifications.[4]
The resulting N-Boc-(2R)-aziridine-2-benzylcarboxamide can then be used as a building block in peptide synthesis. Its incorporation into a peptide sequence introduces a significant conformational constraint, which can be crucial for mimicking specific secondary structures like β-turns.[5] Peptidomimetics capable of mimicking β-turns are of significant interest as they can disrupt protein-protein interactions (PPIs).[3]
One such therapeutically relevant PPI is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and activated receptor tyrosine kinases (RTKs).[6] The SH2 domain of the Grb2 adaptor protein binds to specific phosphotyrosine motifs on activated receptors, initiating the Ras/MAPK signaling cascade that drives cell proliferation and differentiation.[7] Dysregulation of this pathway is a hallmark of many cancers.[8] Therefore, developing peptidomimetic inhibitors that block the Grb2-SH2 domain is a promising anti-cancer strategy.[8] This application note will use the Grb2-SH2 pathway as a biological context for the potential application of the synthesized peptidomimetic.
Experimental Protocols
Part 1: Synthesis of N-tert-Butoxycarbonyl-D-serine Benzylamide (2)
This protocol describes the synthesis of this compound from Boc-D-serine using a mixed anhydride method.
Materials:
-
Boc-D-Serine (1)
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Benzylamine
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve Boc-D-serine (1.0 eq) in ethyl acetate. Cool the solution to 10-15 °C in an ice-water bath.
-
Mixed Anhydride Formation: To the cooled solution, add ethyl chloroformate (1.0 eq) followed by the slow addition of N-methylmorpholine (1.0 eq), keeping the temperature below 15 °C. Stir the mixture for 30 minutes.
-
Amide Formation: Slowly add benzylamine (1.0 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 10-15 °C.[6]
-
Reaction Monitoring and Quenching: After the addition is complete, stir the reaction for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, quench by adding water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1N HCl solution, 5% sodium bicarbonate solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-tert-Butoxycarbonyl-D-serine Benzylamide (2) as a white solid.
Part 2: Synthesis of tert-Butyl (2R)-1-benzyl-3-oxo-1-azapropane-2-carboxylate (N-Boc-(2R)-aziridine-2-benzylcarboxamide) (3)
This protocol outlines the two-step, one-pot conversion of the serine hydroxyl group to an aziridine ring via a Mitsunobu reaction.
Materials:
-
N-tert-Butoxycarbonyl-D-serine Benzylamide (2)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel
Procedure:
-
Reaction Setup: Dissolve N-tert-Butoxycarbonyl-D-serine Benzylamide (2) (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice-water bath.
-
Mitsunobu Reaction: Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution.[5] The reaction is often accompanied by a color change.
-
Intramolecular Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The Mitsunobu reaction activates the hydroxyl group, which is then displaced by the Boc-protected nitrogen in an intramolecular S(_N)2 reaction to form the aziridine ring.[9]
-
Reaction Monitoring: Monitor the formation of the aziridine by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazo compound. This will yield tert-Butyl (2R)-1-benzyl-3-oxo-1-azapropane-2-carboxylate (3) .
Part 3: Synthesis of Dipeptide Peptidomimetic (5)
This protocol describes the coupling of the aziridine building block with an amino acid ester, in this case, L-Alanine methyl ester.
Materials:
-
N-Boc-(2R)-aziridine-2-benzylcarboxamide (3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (4)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection of Aziridine: Dissolve the aziridine building block (3) (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour to remove the Boc protecting group.
-
Removal of TFA: Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene twice to ensure complete removal of residual TFA. The deprotected aziridine is used immediately in the next step.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve H-Ala-OMe·HCl (4) (1.1 eq) in anhydrous DMF and cool to 0 °C. Add DIPEA (2.2 eq) and stir for 15 minutes.
-
Coupling Reaction: To the neutralized H-Ala-OMe solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir for 5 minutes. Then, add a solution of the deprotected aziridine in anhydrous DMF.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight.[7] Monitor the reaction by TLC. Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the dipeptide peptidomimetic (5) .
Data Presentation
| Compound | Step | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) | Appearance |
| 2 | 1 | Boc-D-Serine | 294.34 | 85 | >98% | White Solid |
| 3 | 2 | Compound 2 | 276.33 | 78 | >97% | Colorless Oil |
| 5 | 3 | Compound 3 | 262.30 | 72 | >96% | White Powder |
Table 1: Summary of Quantitative Data for the Synthesis of Peptidomimetic 5.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) m/z |
| 2 | 7.35-7.25 (m, 5H), 5.50 (br s, 1H), 4.50 (d, J=7.2 Hz, 2H), 4.20 (m, 1H), 3.90 (m, 2H), 1.45 (s, 9H) | 295.16 [M+H]⁺, 317.14 [M+Na]⁺ |
| 3 | 7.40-7.28 (m, 5H), 4.45 (d, J=5.6 Hz, 2H), 3.10 (dd, J=6.0, 3.2 Hz, 1H), 2.55 (d, J=6.0 Hz, 1H), 2.30 (d, J=3.2 Hz, 1H), 1.48 (s, 9H) | 277.15 [M+H]⁺, 299.13 [M+Na]⁺ |
| 5 | 7.38-7.26 (m, 5H), 6.80 (d, J=8.0 Hz, 1H), 4.60 (m, 1H), 4.48 (d, J=5.8 Hz, 2H), 3.75 (s, 3H), 3.20 (m, 1H), 2.60 (m, 1H), 2.40 (m, 1H), 1.40 (d, J=7.2 Hz, 3H) | 263.13 [M+H]⁺ |
Table 2: Characterization Data for Synthesized Compounds.
Visualizations
Experimental Workflow
A schematic overview of the synthetic workflow.
Grb2-Mediated Signaling Pathway
Targeting the Grb2-SH2 domain to inhibit Ras/MAPK signaling.
References
- 1. A Convenient One-Pot Conversion of N-Boc-β-Aminoalcohols into N-Boc-Aziridines | Semantic Scholar [semanticscholar.org]
- 2. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. From amino alcohol to aziridine - Charles McCombs [cbmccombs.weebly.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
Application Notes and Protocols for Amide Bond Formation with Boc-D-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics. Boc-D-serine is a crucial chiral building block in the development of novel therapeutics due to the versatile functionality of its hydroxyl group. However, this same hydroxyl group, along with the steric hindrance of the Boc protecting group, can present challenges during amide bond formation, including potential side reactions like O-acylation and racemization.[1]
This document provides detailed protocols and comparative data for the efficient coupling of Boc-D-serine with a primary amine, focusing on common activating agents to ensure high yield and purity. The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to minimize side reactions and preserve stereochemical integrity.[2][3]
General Reaction Scheme
The overall reaction involves the activation of the carboxylic acid of Boc-D-serine, followed by nucleophilic attack from a primary amine to form the desired amide bond. A non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process.
Caption: General workflow for amide bond formation with Boc-D-serine.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency, reaction time, and potential for side reactions. The following table summarizes the performance of commonly used coupling reagents for the formation of an amide bond with Boc-D-serine. The quantitative data are representative values based on typical outcomes for hydroxyl-containing amino acids in peptide synthesis.[3]
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%)[2] | Very Low[2] | Advantages: High reactivity and speed, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost.[2] |
| HBTU | High (>90%)[2] | Low[2] | Advantages: Good balance of reactivity and cost.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[2] |
| EDC/HOBt | Good to High | Low to Moderate | Advantages: Cost-effective.[3] Disadvantages: Can form a difficult-to-remove urea byproduct (DCU if DCC is used); DIC produces a more soluble urea.[2] |
| Ethyl Chloroformate | Good | Moderate | Advantages: Inexpensive and readily available. Disadvantages: Requires low temperatures to minimize side reactions; risk of mixed anhydride instability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the coupling of Boc-D-serine with a generic primary amine (R-NH2) using different activating agents in a solution-phase synthesis. For solid-phase peptide synthesis (SPPS), it is common practice to protect the side-chain hydroxyl group of serine, often as a benzyl ether (Bzl), to prevent O-acylation.[1]
Protocol 1: Coupling of Boc-D-Serine using HATU
This protocol is adapted from general procedures for HATU-mediated amide bond formation and is recommended for achieving high coupling efficiency and speed.[4]
Materials:
-
Boc-D-Serine (1.0 eq)
-
Primary Amine (R-NH2) (1.1 eq)
-
HATU (1.1 eq)[4]
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-serine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for HATU-mediated coupling.
Protocol 2: Coupling of Boc-D-Serine using EDC/HOBt
This protocol outlines a cost-effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to suppress racemization.[2]
Materials:
-
Boc-D-Serine (1.0 eq)
-
Primary Amine (R-NH2) (1.1 eq)
-
EDC·HCl (1.2 eq)[4]
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve Boc-D-serine (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.[4]
-
Slowly add DIEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers and wash with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mixed Anhydride Method using Ethyl Chloroformate
This protocol describes the formation of a mixed anhydride intermediate, which then reacts with the amine. Careful temperature control is crucial to minimize side reactions.[5]
Materials:
-
Boc-D-Serine (1.0 eq)
-
Primary Amine (R-NH2) (1.0 eq)
-
Triethylamine (TEA) (1.0 eq)[5]
-
Ethyl Chloroformate (1.0 eq)[5]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Boc-D-serine (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -15 °C.[5]
-
Slowly add ethyl chloroformate (1.0 eq) and stir for 15 minutes at -15 °C.[5]
-
Add the primary amine (1.0 eq) to the reaction mixture and stir for one hour at -15 °C, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Dilute the filtrate with ethyl acetate and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Side Reactions and Mitigation
The primary side reaction of concern when using unprotected Boc-D-serine is the O-acylation of the side-chain hydroxyl group, which can lead to the formation of branched byproducts.[1]
Mitigation Strategies:
-
Protection of the hydroxyl group: In multi-step syntheses like SPPS, the serine hydroxyl group is typically protected (e.g., with a benzyl group) to prevent O-acylation.[1]
-
Choice of coupling reagent: Highly reactive coupling reagents like HATU can favor N-acylation over O-acylation, especially with short reaction times.
-
Control of stoichiometry: Using a slight excess of the amine can help to ensure it outcompetes the hydroxyl group in reacting with the activated carboxylic acid.
Another potential issue is racemization at the alpha-carbon of the serine residue, which is exacerbated by strong bases and high temperatures.[1]
Mitigation Strategies:
-
Use of racemization-suppressing additives: Additives like HOBt or HOAt are crucial when using carbodiimide coupling reagents.[2]
-
Controlled temperature: Performing the activation and coupling at lower temperatures can reduce the rate of epimerization.
-
Choice of base: A non-nucleophilic hindered base like DIEA is generally preferred over less hindered bases like triethylamine.
References
Application Notes and Protocols for Boc-D-serine Benzylamide in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-serine benzylamide is a chiral amino acid derivative that serves as a versatile building block in medicinal chemistry. Its structure, featuring a protected D-serine core, allows for stereospecific chemical modifications, making it a valuable starting material for the synthesis of complex biologically active molecules.[1] While its most prominent application to date has been as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide, the inherent properties of the D-serine scaffold offer significant potential for the development of a broader range of novel therapeutic agents.[1][2] This document provides an overview of its applications, detailed experimental protocols, and data presentation for novel therapeutic agents derived from the this compound scaffold, focusing on its emerging role in the development of β-lactamase inhibitors.
Application 1: Development of Novel β-Lactamase Inhibitors
The D-serine scaffold is a key structural motif in the design of enzyme modulators, including inhibitors of serine β-lactamases.[2] These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics.[3][4] By mimicking the transition state of the natural substrate, derivatives of Boc-D-serine can be designed to act as inhibitors of these crucial resistance enzymes.
Rationale for Use
The serine residue in the active site of Class A, C, and D β-lactamases is essential for their catalytic activity.[4] Compounds derived from D-serine can be synthesized to interact with this active site, leading to enzyme inhibition and the restoration of the efficacy of co-administered β-lactam antibiotics.[3]
Experimental Workflow for Developing β-Lactamase Inhibitors
The development process for novel β-lactamase inhibitors based on the this compound scaffold typically involves several key stages, from initial synthesis to in vitro evaluation.
Caption: Experimental workflow for the development of β-lactamase inhibitors.
Data Presentation: In Vitro Efficacy of a Hypothetical Novel β-Lactamase Inhibitor Derived from Boc-D-serine
The following table summarizes hypothetical quantitative data for a novel β-lactamase inhibitor, "Compound X," derived from a this compound scaffold.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Antibiotic Partner | Fold Reduction in MIC of Partner |
| Compound X | TEM-1 | 0.5 | 0.1 | Ampicillin | 16 |
| SHV-1 | 1.2 | 0.3 | Piperacillin | 8 | |
| CTX-M-15 | 2.5 | 0.8 | Ceftazidime | 4 | |
| Clavulanic Acid | TEM-1 | 0.1 | 0.02 | Amoxicillin | 32 |
Experimental Protocols
This protocol describes the initial step of synthesizing the core scaffold.
Materials:
-
Boc-D-serine
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-D-serine and HOBt in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir for 30 minutes.
-
Add benzylamine to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
This protocol is used to determine the inhibitory activity of the synthesized derivatives against various β-lactamases.[5][6]
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)
-
Nitrocefin (a chromogenic cephalosporin substrate)[5]
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the β-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor compounds to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[5]
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Application 2: Development of Serine Protease Inhibitors
The this compound scaffold is also valuable for generating inhibitors of serine proteases, where the serine hydroxyl group or the amide backbone can mimic the interactions of the natural substrate.[2]
Signaling Pathway: Serine Protease Inhibition
Serine proteases are involved in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer. Inhibitors of these enzymes can have therapeutic benefits in various diseases.
Caption: Inhibition of serine protease by a Boc-D-serine derivative.
Application 3: Development of NMDA Receptor Modulators
D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[2][7] Derivatives of this compound offer a template for creating novel ligands that can modulate NMDA receptor function, with potential applications in neurological and psychiatric disorders.[2][]
Signaling Pathway: NMDA Receptor Modulation
The NMDA receptor requires the binding of both glutamate and a co-agonist (like D-serine) for activation. Modulating this interaction can either enhance or inhibit receptor activity, providing a mechanism for therapeutic intervention.[7][]
Caption: Modulation of NMDA receptor activity by a Boc-D-serine derivative.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Beyond its established role in the synthesis of Lacosamide, its chiral D-serine core provides a robust scaffold for the development of novel therapeutic agents targeting a range of biological pathways. The application notes and protocols provided herein offer a framework for researchers and scientists to explore the potential of this compound derivatives in developing new medicines, particularly in the fight against antibiotic resistance. Further research into derivatives of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 3. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 7. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-D-serine Benzylamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-serine benzylamide. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the coupling of N-tert-butoxycarbonyl-D-serine (Boc-D-serine) with benzylamine.[1][2] This reaction typically employs a coupling agent to activate the carboxylic acid of Boc-D-serine, facilitating the formation of an amide bond with benzylamine.
Q2: Which coupling reagents are typically used for this synthesis?
A2: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are frequently used as coupling agents.[1][3] To enhance reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included.[3][4] Another established approach is the mixed anhydride method, which utilizes reagents like isobutyl chloroformate or ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM).[5][6]
Q3: What is racemization and why is it a concern in this synthesis?
A3: Racemization is the process where the stereochemical integrity of the chiral center in D-serine is lost, resulting in a mixture of D- and L-enantiomers. This is a significant issue because the biological activity of the final product often depends on its specific stereochemistry. The most common mechanism for racemization in this context is the formation of a 5(4H)-oxazolone intermediate after the activation of the carboxylic acid.[1]
Q4: How can I minimize racemization during the synthesis?
A4: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[4][7]
-
Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization than others.
-
Solvent Selection: Using solvents with a low dielectric constant, such as dichloromethane (CH2Cl2), can help reduce racemization.[8]
-
Temperature and Base Control: Maintaining a low reaction temperature and carefully selecting the base used can significantly impact the level of racemization.[6][7]
Q5: What is the role of the Boc protecting group?
A5: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality of D-serine.[1] It prevents the amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid. The Boc group is stable under the coupling conditions but can be readily removed under acidic conditions to allow for further modifications if needed.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Reaction | - Ensure stoichiometric amounts of Boc-D-serine, benzylamine, and coupling reagents. - Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time if necessary. | [9] |
| Formation of N-acylurea Byproduct (with DCC) | - Add an equivalent of HOBt to the reaction mixture. HOBt reacts with the activated Boc-D-serine to form an active ester, which is less susceptible to forming the N-acylurea byproduct. | [4][9] |
| Hydrolysis of Activated Species | - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid, preventing it from reacting with benzylamine. | [9] |
Issue 2: Product Contamination and Purification Difficulties
| Potential Cause | Troubleshooting Steps | References |
| Contamination with Dicyclohexylurea (DCU) | - DCU, the byproduct of DCC, is poorly soluble in many organic solvents. Filter the reaction mixture before the workup to remove the precipitated DCU. - During purification, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add a non-polar solvent like hexanes. Cooling the mixture can help precipitate the remaining DCU, which can then be removed by filtration. | [3][4][9] |
| Presence of Racemized Product (L-enantiomer) | - Optimize reaction conditions to minimize racemization (see FAQ 4). - Chiral HPLC can be used to separate the D- and L-enantiomers. - Recrystallization may also help in enriching the desired D-enantiomer in some cases. | [1] |
| Formation of Other Side Products | - Purify the crude product using column chromatography on silica gel. | [1] |
Issue 3: Suspected β-Elimination of the Serine Side Chain
| Potential Cause | Troubleshooting Steps | References |
| Strongly Basic Conditions | - While less common with Boc-chemistry compared to Fmoc-chemistry, strong bases can promote β-elimination to form a dehydroalanine derivative. Avoid using excessively strong bases or prolonged exposure to basic conditions. | [10] |
| Elevated Temperatures | - High reaction temperatures can increase the rate of β-elimination. Maintain the recommended reaction temperature. | [10] |
Quantitative Data Summary
The following table summarizes typical yields and purity data reported in the literature for the synthesis of this compound and related compounds.
| Method | Coupling Reagents/Activator | Yield | HPLC Purity | Chiral Purity | Reference |
| Mixed Anhydride | Isobutyl chloroformate, N-Methylmorpholine | 34 g (from 32.8 g Boc-D-Serine) | ~99% | 99% | [5] |
| Mixed Anhydride | Isobutyl chloroformate, N-Methylmorpholine | Not specified | ~87% | 99.2% | [5] |
| Classical Peptide Coupling | DCC/HOBt | 70-85% (typical for related serine derivatives) | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Mixed Anhydride Method for this compound Synthesis
Adapted from patent literature.[5]
-
Suspend Boc-D-Serine (e.g., 32.8 g, 0.1599 mol) in methylene chloride (160 ml) and cool the mixture to < -5°C.
-
Add isobutyl chloroformate (e.g., 22.3 g, 0.1632 mol) to the suspension while maintaining the temperature at < -5°C. Age the mixture for 5-10 minutes.
-
Add N-methylmorpholine (e.g., 16.5 g, 0.1631 mol) dropwise over 10-15 minutes, keeping the temperature at < -5°C.
-
Allow the resulting solution to age for 30-40 minutes at < -5°C.
-
Add benzylamine (e.g., 17.7 g, 0.1652 mol) dropwise over 10-15 minutes at < -5°C.
-
After the addition is complete, allow the reaction to proceed for a specified time (e.g., 70-80 minutes at < 0°C).
-
Perform an aqueous workup by successively washing the organic layer with water, 1N HCl, and 8% sodium bicarbonate solution.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product, for instance, by recrystallization from n-hexane.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-D-serine Benzylamide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Boc-D-serine benzylamide. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a chiral amino acid derivative used as a key intermediate in the synthesis of various molecules, particularly in medicinal chemistry.[1] It incorporates a Boc-protected amine, a D-serine core, and a benzylamide at the C-terminus.[1] Maintaining high chemical and, critically, enantiomeric purity is paramount, as the stereochemistry of the D-serine backbone is often essential for the biological activity of the final product, such as in the synthesis of pharmaceuticals like Lacosamide.[1]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, reagents, or side reactions. The most common include:
-
Unreacted Starting Materials: Boc-D-serine and benzylamine.
-
Coupling Agent Byproducts: Dicyclohexylurea (DCU) if using DCC, or other byproducts from reagents like HATU or T3P®.
-
Side-Reaction Products: The L-enantiomer ((S)-isomer) due to racemization, O-acylated byproducts, or compounds where the Boc group has been prematurely removed.[1]
Q3: What are the primary side reactions to be aware of?
A3: Several side reactions can complicate the purification process:
-
Racemization: The stereochemical integrity of the chiral center in D-serine can be compromised, especially during the activation of the carboxylic acid, leading to a loss of enantiopurity.[1]
-
Hydrolysis: Under acidic conditions, the Boc (tert-butoxycarbonyl) protecting group can be cleaved, yielding D-serine benzylamide.[2] Trifluoroacetic acid (TFA) is commonly used for this deprotection.[2][3]
-
Oxidation: The primary hydroxyl group on the serine side chain can be oxidized to an aldehyde or ketone.[2]
-
Guanidinylation: If using uronium/aminium-based coupling reagents (like HATU/HBTU), the unprotected N-terminal of a peptide can react to form a guanidine moiety, which terminates the chain. This is less common in this specific single amino acid coupling but can be a concern.[4]
Troubleshooting Guide
Issue 1: My final product has a low yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material (Boc-D-serine) is consumed before work-up. |
| Product Loss During Work-up: | The product has some solubility in both aqueous and organic layers. Minimize the number of extraction and washing steps. Ensure the pH is appropriate during aqueous washes to keep the product in the organic layer. |
| Aggregation: | While more common in solid-phase peptide synthesis, aggregation can sometimes occur, hindering the reaction.[4] Consider switching to a solvent like N-methylpyrrole (NMP) or adding DMSO.[4] |
| Poor Crystallization/Recovery: | The product may be too soluble in the crystallization solvent. Try a different solvent system (e.g., ethyl acetate/heptane) or use a multi-solvent system to induce precipitation. |
Issue 2: The product "oils out" during crystallization instead of forming a solid.
| Possible Cause | Suggested Solution |
| Presence of Impurities: | Impurities can disrupt the crystal lattice formation. Attempt to re-purify a small sample by flash column chromatography to see if a pure solid can be obtained. |
| Solution is Too Concentrated: | Dilute the solution with more of the primary solvent before adding the anti-solvent.[5] |
| Cooling Rate is Too Fast: | Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often leads to oiling or the formation of very fine powders.[5] |
| Inappropriate Solvent System: | The chosen solvent may not be suitable. Experiment with different solvent/anti-solvent combinations such as dichloromethane/hexane, ethyl acetate/heptane, or isopropanol/water. |
Issue 3: My product shows low enantiomeric purity (high % of L-isomer).
| Possible Cause | Suggested Solution |
| Racemization During Carboxylic Acid Activation: | This is a significant risk.[1] Lower the reaction temperature during the coupling step (e.g., maintain at 0°C or below).[2][6] |
| Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization by forming less reactive intermediates.[1] | |
| Use modern coupling reagents known for low racemization rates, such as propylphosphonic anhydride (T3P®).[1] | |
| Base-Induced Racemization: | The choice of base can be critical. Use a non-nucleophilic, sterically hindered base. N-methylmorpholine (NMM) is a common choice.[6] Avoid stronger bases if possible. |
Issue 4: I see an unexpected peak in my mass spectrometry analysis.
| Possible Cause | Suggested Solution |
| Boc-Deprotected Product: | A peak corresponding to the mass of the product minus 100 amu indicates loss of the Boc group. Avoid any acidic conditions during work-up and purification. |
| Dicyclohexylurea (DCU) Adduct: | If using DCC as a coupling agent, you may see adducts. DCU is poorly soluble in many organic solvents; much of it can be removed by filtration before the aqueous work-up. |
| Oxidized Product: | A peak corresponding to the mass of the product minus 2 amu could indicate oxidation of the alcohol to an aldehyde. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
Data Presentation
Table 1: Typical Yields and Purity of this compound
| Purification Method | Typical Yield | Reported Chiral Purity | Reference |
| Column Chromatography | 70-85% | >99% | [1] |
| Recrystallization | Variable (depends on crude purity) | >99.5% | [6] |
Experimental Protocols
Protocol 1: Synthesis via Mixed Anhydride Method
This protocol is a representative procedure based on common methods described in the literature.[6]
-
Dissolution: Suspend N-Boc-D-Serine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the suspension to between -15°C and -5°C in a dry ice/acetone or ice/salt bath.
-
Activator Addition: Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5-10 minutes. Slowly add isobutyl chloroformate (1.0 eq) while maintaining the low temperature. The mixture is typically "aged" or stirred for 30-40 minutes to allow for the formation of the mixed anhydride intermediate.[6]
-
Amine Addition: Add benzylamine (1.05 eq) dropwise, ensuring the temperature remains below -5°C.
-
Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.
-
Work-up:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or 1N potassium bisulfate), a weak base (e.g., saturated NaHCO₃ solution), and brine.[3][7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent like isopropyl acetate or ethyl acetate and allow it to cool slowly. If no solid forms, add a non-polar anti-solvent like heptane or hexane dropwise until turbidity is observed, then cool.[6]
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low purity of the crude product.
Caption: Key reaction pathways showing the desired synthesis and potential side reactions.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Coupling Agents for Boc-D-serine Benzylamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling agents in the synthesis of Boc-D-serine benzylamide.
Performance Comparison of Common Coupling Agents
The selection of a suitable coupling agent is critical for maximizing yield, minimizing reaction time, and preserving the stereochemical integrity of this compound. The following table summarizes the expected performance of common coupling reagents. Data is collated from studies on similar amino acid couplings and should be used as a comparative guide.
| Coupling Reagent | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >95% | Very Low | Advantages: High reactivity and speed, highly effective for sterically hindered amino acids, and low rates of racemization.[1][2] Disadvantages: Higher cost compared to other reagents. |
| HBTU | >95% | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC/HOBt | 90-98% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[3] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; risk of O-acylisourea rearrangement.[1] |
| DIC/HOBt | >97% | Low to Moderate | Advantages: A classic and cost-effective method; the use of HOBt is crucial for suppressing racemization.[4] Disadvantages: DIC produces a soluble urea byproduct, which is an improvement over DCC's insoluble urea but still requires careful purification.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are representative solution-phase protocols for the coupling of Boc-D-serine with benzylamine using different reagents.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving the highest coupling efficiency and speed.
Materials:
-
Boc-D-serine (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-D-serine in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the mixture and allow it to pre-activate for 2-5 minutes.
-
Slowly add benzylamine to the activated mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HBTU-Mediated Coupling
A reliable and widely used method for efficient coupling.
Materials:
-
Boc-D-serine (1.0 eq)
-
Benzylamine (1.05 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve Boc-D-serine and HBTU in anhydrous DMF.
-
Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add benzylamine to the solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for completeness using TLC or LC-MS.
-
Work up the reaction as described in the HATU protocol.
-
Purify the product via column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
A cost-effective method suitable for many applications.
Materials:
-
Boc-D-serine (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve Boc-D-serine, benzylamine, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with water to remove the water-soluble urea byproduct and excess reagents.
-
Perform an aqueous workup as described in the HATU protocol.
-
Purify the crude product by column chromatography.
Protocol 4: DIC/HOBt-Mediated Coupling
A classic and cost-effective carbodiimide-mediated coupling method.
Materials:
-
Boc-D-serine (1.0 eq)
-
Benzylamine (1.05 eq)
-
DIC (1.1 eq)
-
HOBt (1.2 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve Boc-D-serine and HOBt in anhydrous DCM or DMF.
-
Add DIC to the solution, followed by the addition of benzylamine.
-
Stir the mixture at room temperature for 2-8 hours.
-
Monitor the reaction for completeness using TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.
-
Perform an aqueous workup as described in the HATU protocol.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of coupling agent. 3. Suboptimal reaction conditions. | 1. Extend the reaction time or consider a more powerful coupling agent like HATU. 2. Use fresh, high-quality coupling reagents and anhydrous solvents. 3. Ensure proper stoichiometry of reagents and consider a moderate increase in temperature, while monitoring for side reactions. |
| Presence of Impurities | 1. Racemization of the D-serine stereocenter. 2. Formation of N-acylurea byproduct (with carbodiimide reagents). 3. Side reaction with the serine hydroxyl group (O-acylation). | 1. Use a coupling agent known for low racemization (e.g., HATU, COMU) or ensure the addition of HOBt or OxymaPure with carbodiimides.[4] Run the reaction at a lower temperature. 2. Optimize reaction conditions to favor aminolysis over N-acylurea formation. Ensure efficient purification to remove urea byproducts. 3. While less common with the Boc protecting group, consider protecting the hydroxyl group if O-acylation is significant. |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities. 2. Insoluble urea byproducts (with DCC, less so with DIC). | 1. Optimize chromatographic conditions (e.g., solvent gradient, column type). 2. Use EDC, which produces a water-soluble urea byproduct that is easily removed by aqueous workup.[3] If using DIC, ensure complete removal of the urea by filtration and subsequent purification steps. |
Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern in the coupling of Boc-D-serine?
A1: The activation of the carboxylic acid of Boc-D-serine can make the alpha-proton more acidic, increasing the risk of its removal and subsequent loss of stereochemical integrity, leading to a mixture of D- and L-isomers. This is particularly a risk with prolonged activation times or the use of strong bases. The use of urethane-based protecting groups like Boc generally helps to suppress racemization.[5]
Q2: How can I monitor the progress of the coupling reaction?
A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can show the consumption of the starting materials (Boc-D-serine and benzylamine) and the appearance of the product spot. LC-MS provides more detailed information, confirming the mass of the desired product and helping to identify any major side products.
Q3: Is it necessary to protect the hydroxyl group of serine?
A3: For the synthesis of this compound, protection of the side-chain hydroxyl group is generally not required. The Boc protecting group on the amine reduces the likelihood of O-acylation side reactions under standard coupling conditions. However, if significant O-acylation is observed, especially with highly reactive coupling agents or extended reaction times, protection of the hydroxyl group (e.g., as a benzyl ether) may be considered.
Q4: What is the role of HOBt in carbodiimide-mediated coupling reactions?
A4: HOBt acts as an additive that offers two main benefits. Firstly, it reacts with the O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid to generate an active ester. This active ester is more reactive towards the amine and less prone to racemization. Secondly, HOBt helps to suppress the side reaction of N-acylurea formation, thus improving the overall yield of the desired amide.[6]
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase that interacts differently with the D- and L-enantiomers, resulting in their separation and allowing for quantification of the enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be employed to differentiate between the enantiomers.
Visualizing the Workflow and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Overcoming Solubility Challenges of Boc-D-serine Benzylamide in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Boc-D-serine benzylamide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid.[1] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but it has limited solubility in water.[1] The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the benzylamide moiety contributes to its solubility profile.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, consider the following initial steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. For many reactions involving Boc-protected amino acids, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are effective.
-
Sonication: Utilize an ultrasonic bath to aid in the dissolution process. Sonication can help break up solid aggregates and enhance solvation.
-
Gentle Warming: Cautiously warm the mixture. A slight increase in temperature can significantly improve solubility. However, it is crucial to monitor the temperature to prevent potential degradation of the starting material.
Q3: Can a co-solvent system improve the solubility of this compound?
A3: Yes, employing a co-solvent system can be a highly effective strategy. A mixture of solvents with different polarities can disrupt the intermolecular forces that lead to poor solubility. For instance, a combination of dichloromethane (DCM) and DMF is often used in peptide coupling reactions to enhance the solubility of protected amino acids.[2]
Q4: My this compound precipitates out of the solution during the reaction. What could be the cause and how can I resolve it?
A4: Precipitation during a reaction can be attributed to several factors, including:
-
Change in Solvent Polarity: The addition of other reagents might alter the overall polarity of the reaction mixture, reducing the solubility of your starting material.
-
Temperature Fluctuation: A decrease in temperature can lead to precipitation, especially if the initial dissolution required heating.
-
Reaction Byproducts: The formation of insoluble byproducts can sometimes trigger the precipitation of other components.
To resolve this, you can try to re-solubilize the precipitate by adding a small amount of a stronger solvent (like DMSO) or by gently warming the reaction mixture with constant stirring. If the issue persists, consider running the reaction in a more robust solvent system from the outset.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound for a Coupling Reaction
Symptoms:
-
Visible solid particles remain in the solvent after prolonged stirring.
-
The solution appears cloudy or as a suspension.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation of this compound During Reaction
Symptoms:
-
A clear reaction mixture becomes cloudy or forms a precipitate over time.
-
Solid material is observed adhering to the walls of the reaction vessel.
Logical Relationship Diagram:
Caption: Logical relationships in troubleshooting precipitation.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides a general guideline based on the properties of similar Boc-protected amino acid derivatives. Actual solubility may vary depending on purity, temperature, and other experimental conditions.
| Solvent | Chemical Class | Expected Solubility at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Often used as a solvent of last resort for highly insoluble compounds. |
| N-Methyl-2-pyrrolidone (NMP) | Lactam | High | A good alternative to DMF with a higher boiling point. |
| N,N-Dimethylformamide (DMF) | Amide | Moderate to High | A commonly used solvent in peptide synthesis. |
| Dichloromethane (DCM) | Chlorinated | Low to Moderate | Often used in combination with other solvents. |
| Methanol | Alcohol | Moderate | Can be a suitable solvent for some applications.[1] |
| Water | Protic | Very Low | Limited solubility is expected due to the hydrophobic protecting groups.[1] |
Experimental Protocols
Protocol 1: Standard Dissolution for a Peptide Coupling Reaction
Objective: To dissolve this compound for use in a standard peptide coupling reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To the reaction vessel, add the required amount of this compound.
-
Add the calculated volume of DMF to achieve the desired concentration.
-
Stir the mixture at room temperature.
-
If complete dissolution is not achieved within 10-15 minutes, proceed with the troubleshooting steps outlined in the FAQ section (sonication, gentle warming).
-
Once a clear solution is obtained, the other reagents for the coupling reaction can be added.
Protocol 2: Dissolution Using a Co-Solvent System
Objective: To dissolve this compound using a co-solvent system for challenging reactions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Add the this compound to the reaction vessel.
-
Add a minimal amount of DMF to form a slurry.
-
While stirring, slowly add DCM until the solid completely dissolves. The optimal ratio of DMF to DCM may need to be determined empirically.
-
Proceed with the addition of other reagents once a homogeneous solution is achieved.
Protocol 3: Handling a "Difficult" or Poorly Soluble Boc-Protected Amino Acid Derivative
Objective: To solubilize this compound that has proven difficult to dissolve using standard methods.
Methodology:
-
Initial Attempt with a Stronger Solvent: Attempt to dissolve the this compound in a minimal amount of DMSO. If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before addition to the reaction. Be mindful of the final DMSO concentration in the reaction mixture, as it can affect reaction kinetics and downstream purification.
-
Employing Gentle Heating and Sonication:
-
Suspend the this compound in the chosen solvent or co-solvent system.
-
Place the vessel in a sonicator bath and sonicate for 5-10 minute intervals.
-
If still not dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to mix.
-
Once dissolved, allow the solution to cool to room temperature before proceeding with the reaction.
-
Note: It is crucial to ensure the stability of this compound at elevated temperatures to avoid degradation. A small-scale test is recommended.
References
Technical Support Center: Method Refinement for Large-Scale Synthesis of Boc-D-serine benzylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Boc-D-serine benzylamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Boc Protection: Ensure the complete protection of the D-serine amino group in the first step. The reaction of D-serine with di-tert-butyl dicarbonate (Boc anhydride) is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1][2]
-
Suboptimal Coupling Reaction Conditions: The amide bond formation between Boc-D-serine and benzylamine is a critical step. The choice of coupling agent and reaction temperature can significantly impact the yield.
-
Coupling Agents: Dicyclohexylcarbodiimide (DCC) or isobutyl chloroformate with N-methylmorpholine (NMM) are commonly used.[3][4] Ensure the quality and stoichiometry of these reagents.
-
Temperature Control: The coupling reaction is typically conducted at low temperatures (ranging from -15°C to 5°C) to minimize side reactions and control the reaction rate.[3][4] Subsequently, the reaction mixture is often allowed to warm to room temperature for completion.[3]
-
-
Side Reactions: The hydroxyl group of serine can undergo side reactions, such as O-acylation, if not properly managed, leading to byproducts and a lower yield of the desired amide.[5] Using a protected form of serine or carefully controlling the reaction conditions can mitigate this.
-
Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps. Optimize the solvent volumes and the number of extractions to ensure maximum recovery. Purification via recrystallization or column chromatography should be performed carefully to minimize losses.[3][4]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: Our final product shows significant impurities upon analysis by HPLC. What are the likely impurities and how can we avoid them?
-
Answer: Impurity formation is a common challenge in multi-step synthesis. Here are some potential impurities and strategies for their prevention:
-
(R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide related impurities: These can arise from side reactions of the starting materials, intermediates, or reagents. For instance, if excess acetic anhydride is used in related syntheses, it can lead to acetylation byproducts. Careful control of stoichiometry is crucial.
-
Racemization: The chiral integrity of the D-serine starting material must be maintained throughout the synthesis. Racemization can occur, particularly during the activation of the carboxylic acid for amide coupling, leading to the formation of the L-enantiomer.[6] To minimize this, use appropriate coupling agents and maintain low reaction temperatures. Chiral HPLC can be used to determine the enantiomeric purity.[4][6]
-
Unreacted Starting Materials: The presence of unreacted Boc-D-serine or benzylamine indicates an incomplete reaction. Ensure adequate reaction time and appropriate stoichiometry of reagents. Monitor the reaction by TLC or HPLC to confirm completion.
-
Byproducts from Coupling Agents: For example, when using DCC, the byproduct dicyclohexylurea (DCU) is formed, which needs to be effectively removed during work-up and purification.
-
Issue 3: Difficulty in Removing Byproducts
-
Question: We are struggling to remove byproducts, particularly dicyclohexylurea (DCU), from our product. What is the best way to achieve high purity?
-
Answer: The removal of byproducts is critical for obtaining high-purity this compound.
-
Filtration: DCU is sparingly soluble in many organic solvents and can often be removed by filtration of the reaction mixture.
-
Washing: The organic layer after extraction should be washed successively with dilute acid (e.g., 1N HCl), a weak base (e.g., 8% sodium bicarbonate solution), and brine to remove unreacted starting materials and other water-soluble impurities.[1][4]
-
Recrystallization: This is an effective method for purifying the final product and removing closely related impurities.[3]
-
Column Chromatography: For very high purity requirements, column chromatography is a reliable purification technique, although it can be less practical for very large-scale synthesis due to solvent consumption and time.[3][4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for the Boc protection of D-serine?
A1: The N-Boc protection of D-serine is typically carried out by reacting D-serine with di-tert-butyl dicarbonate (Boc anhydride). The reaction can be performed in a mixture of solvents like dioxane and water, or in an aqueous solution of sodium hydroxide.[1][7] The reaction temperature can be maintained at ambient temperature (25-30°C) for several hours or heated to 50°C for a shorter duration (1-2 hours) to expedite the process.[1]
Q2: What is the optimal temperature for the coupling reaction between Boc-D-serine and benzylamine?
A2: The coupling reaction is exothermic and should be performed at low temperatures to ensure control and minimize side reactions. A common temperature range is between -15°C and 5°C.[4] After the addition of the reagents, the reaction is often stirred at this low temperature for a period before being allowed to warm to room temperature to ensure completion.[3]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Boc protection and the coupling reaction.[1] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis and to check for impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[4]
Q4: Is it necessary to protect the hydroxyl group of D-serine?
A4: While some protocols proceed without protecting the hydroxyl group, its nucleophilic nature can lead to O-acylation as a side reaction, especially during the activation of the carboxylic acid.[5] For large-scale synthesis where purity and yield are critical, protecting the hydroxyl group (e.g., as a benzyl ether) can be a beneficial strategy to avoid byproduct formation.[5]
Data Presentation
Table 1: Summary of Reaction Conditions for Boc-D-serine Synthesis
| Parameter | Method A | Method B |
| Solvent | Dioxane/Water | Methylene Chloride |
| Base | Sodium Hydroxide | N-Methylmorpholine |
| Temperature | 25-30°C or 50°C | < 5°C |
| Reaction Time | 2-16 hours | 10-15 minutes (for clear solution) |
| Reference | [1] | [4] |
Table 2: Summary of Coupling Reaction Conditions for this compound Synthesis
| Parameter | Method A (Mixed Anhydride) | Method B (DCC Coupling) |
| Coupling Agent | Isobutyl Chloroformate | Dicyclohexylcarbodiimide (DCC) |
| Base | N-Methylmorpholine | - |
| Solvent | Methylene Chloride | - |
| Temperature | < -5°C to -15°C | 0-5°C |
| Reaction Time | 30-40 minutes (aging) | - |
| Reference | [4] | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-D-Serine
-
To a solution of D-serine (1 equivalent) and sodium hydroxide (1.2 equivalents) in water, add di-tert-butyl dicarbonate (1.2 equivalents).[1]
-
Stir the reaction mixture at 50°C for 1-2 hours. The clear reaction mass will turn turbid.[1]
-
Cool the mixture to room temperature and dilute with water.
-
Wash the aqueous layer with ethyl acetate to remove unreacted di-tert-butyl dicarbonate and other minor impurities.[1]
-
Adjust the pH of the aqueous layer to 3-4 by the slow addition of cold 3N HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-serine.
Protocol 2: Synthesis of this compound (Mixed Anhydride Method)
-
Suspend N-Boc-D-serine (1 equivalent) in methylene chloride and cool the mixture to below -5°C.[4]
-
Add N-methylmorpholine (1.02 equivalents) and stir for 10-15 minutes until a clear solution is obtained.[4]
-
In a separate flask, prepare a solution of isobutyl chloroformate (1.02 equivalents) in methylene chloride and cool it to below -10°C.[4]
-
Slowly add the N-Boc-D-serine solution to the isobutyl chloroformate solution at a temperature below -10°C.[4]
-
Age the resulting mixture for 10-15 minutes at < -8°C.[4]
-
Add benzylamine (1.03 equivalents) to the reaction mixture at a temperature below -5°C over 10-15 minutes.[4]
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer successively with 1N HCl, 8% sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
- 4. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing impurities in Boc-D-serine benzylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-serine benzylamide. Our goal is to help you identify and minimize impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the benzylamide protects the carboxylic acid of D-serine. This compound is a key intermediate in the synthesis of various molecules, particularly in medicinal chemistry and peptide synthesis.[1][2] One notable application is in the synthesis of the anticonvulsant medication, Lacosamide.[1]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most common impurities can be categorized as follows:
-
Diastereomeric Impurities: The most significant impurity is the L-enantiomer (Boc-L-serine benzylamide) arising from racemization of the D-serine starting material or during the coupling reaction.[1][3]
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual Boc-D-serine and benzylamine.
-
Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC is used as the coupling agent.
-
Side-Products from Incomplete Reactions: Such as the formation of N-acylurea.
-
-
Degradation Products: Impurities can also arise from the degradation of the product during workup or storage.
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment.
-
Reversed-Phase HPLC (RP-HPLC): Used for general impurity profiling.
-
Chiral HPLC: Essential for separating and quantifying the D- and L-enantiomers.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the desired product and to identify and quantify impurities if they are present at sufficient levels.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and getting a preliminary assessment of purity.
Troubleshooting Guides
Problem 1: High Levels of the L-Enantiomer (Diastereomeric Impurity) Detected by Chiral HPLC
-
Potential Cause 1: Racemization during Carboxylic Acid Activation. The activation of the carboxylic acid of Boc-D-serine to facilitate amide bond formation is a critical step where racemization can occur.[1]
-
Recommended Solution:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on phosphonium or uronium salts (e.g., HBTU, HATU). If using a carbodiimide like DCC, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[1]
-
Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of racemization.[4]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of a stronger, less hindered base like triethylamine (TEA).
-
-
-
Potential Cause 2: Contaminated D-Serine Starting Material. The starting Boc-D-serine may contain a certain percentage of the L-enantiomer.
-
Recommended Solution:
-
Source High-Purity Starting Materials: Ensure the enantiomeric purity of the Boc-D-serine is verified by chiral HPLC before use.
-
-
Problem 2: Presence of Unexpected Peaks in the RP-HPLC Chromatogram
-
Potential Cause 1: Byproducts from the Coupling Reaction. If using DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) is often observed, which can be difficult to remove completely.
-
Recommended Solution:
-
Filtration: DCU is poorly soluble in many organic solvents and can often be removed by filtration.
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be removed with an aqueous wash.
-
-
-
Potential Cause 2: Incomplete Reaction. Unreacted Boc-D-serine or benzylamine may be present.
-
Recommended Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.
-
Stoichiometry: Ensure the appropriate stoichiometry of reactants. A slight excess of the amine component (benzylamine) can sometimes be used to drive the reaction to completion.
-
Purification: Unreacted starting materials can typically be removed by standard purification techniques such as column chromatography or recrystallization.
-
-
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved for this compound, as reported in various synthetic procedures.
| Parameter | Method | Typical Purity | Reference |
| HPLC Purity | Method A | ~87% | [4] |
| HPLC Purity | Method B | >99% | [4] |
| Chiral Purity | Method A | 99.2% | [4] |
| Chiral Purity | Method B | 99.95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on common literature procedures.[4][5]
-
Dissolution: Suspend Boc-D-Serine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate) and cool the mixture to between -5 °C and -15 °C in an ice-salt or dry ice/acetone bath.[4][5]
-
Activation: To the cooled suspension, add a coupling agent (e.g., isobutyl chloroformate, 1.05 equivalents) followed by the dropwise addition of a base (e.g., N-methylmorpholine, 1.05 equivalents), maintaining the low temperature.[4] Stir the reaction mixture for 30-60 minutes.
-
Coupling: Add benzylamine (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Allow the reaction to proceed at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates completion.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: RP-HPLC Method for Purity Analysis
This is a general-purpose method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Boc-D-serine Benzylamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Boc-D-serine benzylamide during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can lead to thermal decomposition. While the Boc group is relatively stable at room temperature, prolonged exposure to higher temperatures can cause deprotection.[1][2]
-
pH (Acidity): The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[2][3] Exposure to acids, even mild ones, can lead to the cleavage of the Boc group, resulting in the formation of D-serine benzylamide and other byproducts.[4]
-
Moisture: The presence of moisture, especially in combination with acidic or basic conditions, can facilitate the hydrolysis of the Boc group.[4] It is crucial to store the compound in a dry environment.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5] For shorter periods, storage at 2-8°C is acceptable. To prevent degradation from atmospheric moisture and carbon dioxide, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Q3: I observe an unexpected peak in my HPLC analysis after storing a solution of this compound. What could it be?
A3: An unexpected peak in the HPLC chromatogram often indicates degradation. The most common degradation product is D-serine benzylamide, resulting from the cleavage of the Boc group. Another possibility is the formation of byproducts from the reaction of the tert-butyl cation (formed during deprotection) with other molecules in the solution. To confirm the identity of the peak, it is advisable to run a forced degradation study and compare the retention times of the degradation products.
Q4: Can I store this compound in solution? If so, what are the best practices?
A4: While storing this compound in its solid, lyophilized form is highly recommended for long-term stability, short-term storage in solution is possible with precautions. If you need to store it in solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO or DMF). Prepare the solution fresh if possible. If storage is necessary, aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store the aliquots at -80°C for up to a few weeks. Always allow the solution to reach room temperature before opening to prevent condensation.
Troubleshooting Guide: Stability Issues
Issue 1: Loss of Purity or Appearance of Degradation Products in Solid State
| Potential Cause | Troubleshooting Action |
| Improper Storage Temperature | Store the compound at the recommended temperature of -20°C for long-term storage or 2-8°C for short-term storage. Avoid frequent temperature fluctuations. |
| Exposure to Moisture | Ensure the container is tightly sealed. For highly sensitive applications, store in a desiccator or under an inert atmosphere. Before opening, always allow the container to equilibrate to room temperature to prevent condensation. |
| Exposure to Acidic Vapors | Store this compound away from acidic reagents in the laboratory. |
| Photodegradation | Store the compound in an amber vial or a light-blocking container to protect it from light. |
Issue 2: Degradation of this compound in Solution During an Experiment
| Potential Cause | Troubleshooting Action |
| Acidic Reaction or Buffer Conditions | The Boc group is labile in acidic conditions.[3] If possible, adjust the pH of your reaction to neutral or slightly basic conditions. If acidic conditions are necessary, use the mildest possible acid and the shortest possible reaction time. |
| Presence of Lewis Acids | Be aware that some metal salts can act as Lewis acids and catalyze the cleavage of the Boc group. If their presence is unavoidable, consider running the reaction at a lower temperature to minimize degradation. |
| High Reaction Temperature | If your protocol involves heating, be mindful that thermal deprotection of the Boc group can occur, especially at temperatures above 80-100°C.[6] If possible, perform the reaction at a lower temperature for a longer duration. |
| Reactive Solvent | Protic solvents, especially in the presence of trace acids, can contribute to the hydrolysis of the Boc group. Use high-purity, anhydrous aprotic solvents when possible. |
Data Presentation: Recommended Storage Conditions and Stability
| Storage Condition | Temperature | Relative Humidity | Atmosphere | Expected Stability (Solid State) |
| Long-Term | -20°C ± 5°C | Low (with desiccant) | Inert (Argon or Nitrogen) | > 1 year |
| Short-Term | 2-8°C | Low (with desiccant) | Air (tightly sealed) | Several months |
| Benchtop (Working) | Room Temperature | Ambient | Air | Hours to days (minimize exposure) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours. Dissolve the sample in the initial solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Dissolve the sample in the initial solvent for HPLC analysis.
-
Control Sample: Keep a stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify the retention times of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness. Use the samples from the forced degradation study to prove the method's specificity.
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of Boc vs. Fmoc Protection for D-Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an Nα-protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS), profoundly influencing yield, purity, and stereochemical integrity. For the incorporation of D-serine, a non-proteinogenic amino acid of significant interest in drug design, the choice between the two most dominant protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is critical. This guide provides an objective, data-supported comparison to inform the rational design of synthesis campaigns involving D-serine.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine.[1] This dictates a cascade of strategic choices, from side-chain protection to the final cleavage from the solid support, creating two distinct orthogonal schemes.
Quantitative Performance Comparison
While direct, head-to-head quantitative data for the synthesis of the same D-serine-containing peptide using both strategies is scarce in literature, performance can be extrapolated from the well-established principles of each chemistry and data from analogous amino acids.
| Parameter | Boc/Bzl Strategy (for D-Serine) | Fmoc/tBu Strategy (for D-Serine) | Remarks |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Boc is small; Fmoc is bulky and aromatic. |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether | Part of the orthogonal scheme for each strategy.[] |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Fmoc deprotection conditions are generally considered milder.[] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA) | Boc strategy requires harsher, more hazardous reagents for final cleavage.[4] |
| Typical Coupling Reagents | DCC/HOBt, HBTU | HBTU, HATU, DIC/Oxyma | Fmoc is compatible with a wider range of modern, highly efficient coupling reagents.[] |
| Coupling Efficiency | Generally high, can be advantageous for aggregation-prone sequences. | Typically >99% with modern reagents.[] | The strong acid in Boc deprotection can help disrupt secondary structures, improving subsequent coupling.[4] |
| Racemization Risk | Lower risk of aspartimide-related racemization compared to Fmoc. | Generally lower racemization during coupling with modern reagents.[] Can be higher for certain residues like Cys and His if inappropriate bases are used.[5] | |
| Key Side Reactions | - Alkylation of sensitive residues (Trp, Met) by carbocations. - Acid-catalyzed side reactions. | - Diketopiperazine formation at the dipeptide stage. - Aspartimide formation (especially at Asp-Ser sequences).[1] | |
| Compatibility | Better for hydrophobic sequences prone to aggregation.[4] | Superior for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[6] |
Experimental Protocols
The following sections provide detailed, representative protocols for a single coupling cycle (deprotection and coupling) for both Boc-D-Ser(Bzl)-OH and Fmoc-D-Ser(tBu)-OH in a manual SPPS workflow.
Boc-D-Serine Protocol
This protocol outlines the manual synthesis on a Merrifield or PAM resin.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amino acid.
-
Boc-D-Ser(Bzl)-OH
-
Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM).
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA).
2. Boc Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[7]
3. Neutralization:
-
Wash the resin with 10% DIPEA in DCM (2x for 1 minute each).
-
Wash the resin with DCM (3x) to remove excess base.
4. Coupling of Boc-D-Ser(Bzl)-OH:
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add DCC (3 eq.) dissolved in DCM to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser or TNBS test). A negative test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Fmoc-D-Serine Protocol
This protocol outlines the manual synthesis on a Wang or Rink Amide resin.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amino acid.
-
Fmoc-D-Ser(tBu)-OH
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt, and DIPEA.
-
Solvents: DMF, DCM.
2. Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 15-20 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a blue color).
3. Coupling of Fmoc-D-Ser(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid. Allow pre-activation for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the reaction is incomplete, a second coupling can be performed.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Visualization of Key Structures and Decision Pathways
A logical approach is required to select the optimal strategy for incorporating D-serine into a target peptide. The following decision tree outlines key considerations.
Conclusion
The choice between Boc and Fmoc protection for D-serine is not a matter of inherent superiority but of strategic alignment with the specific demands of the target peptide. The Fmoc/tBu strategy has become the predominant choice in modern peptide synthesis due to its milder deprotection conditions, compatibility with a wide array of sensitive functionalities, and the high efficiency afforded by modern coupling reagents, which generally ensures excellent stereochemical integrity.[]
However, the classic Boc/Bzl strategy remains a powerful and relevant tool, particularly for synthesizing long, difficult, or highly hydrophobic sequences where aggregation is a primary concern.[4] The strongly acidic deprotection steps in the Boc workflow can effectively disrupt secondary structures that may otherwise impede coupling and deprotection in an Fmoc-based synthesis.
Ultimately, a thorough evaluation of the target peptide's sequence, length, complexity, and the presence of any post-translational modifications should guide the researcher in making an informed decision.
References
A Comparative Guide to the Efficacy of Boc-D-serine Benzylamide in Target Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of target peptides. This guide provides an objective comparison of Boc-D-serine benzylamide's performance against a common alternative, Fmoc-D-Ser(tBu)-OH, in the context of solid-phase peptide synthesis (SPPS). The comparison is supported by experimental data drawn from established principles in peptide chemistry, detailed experimental protocols, and visualizations of the synthetic workflows.
Performance Comparison: Boc vs. Fmoc Strategy for D-Serine Incorporation
The primary distinction between using this compound and Fmoc-D-Ser(tBu)-OH lies in the Nα-protecting group, which dictates the overall synthetic strategy. The tert-butoxycarbonyl (Boc) group is acid-labile, forming the basis of the Boc/Bzl SPPS strategy, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, central to the Fmoc/tBu strategy.[][2] This fundamental difference influences coupling efficiency, crude purity, and final yield of the synthesized peptide.
Quantitative Data Summary
To illustrate the performance differences, consider the synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-D-Ser-NH₂, using both this compound and Fmoc-D-Ser(tBu)-OH. The following table summarizes the expected quantitative outcomes based on typical results in peptide synthesis.
| Parameter | This compound Strategy | Fmoc-D-Ser(tBu)-OH Strategy | Key Observations |
| Coupling Reagent | HBTU/HOBt/DIEA | HBTU/HOBt/DIEA | Same coupling reagents used for a fair comparison. |
| Crude Peptide Yield | ~70% | ~85% | The milder conditions of the Fmoc strategy often lead to higher crude yields.[3] |
| Crude Peptide Purity (by HPLC) | ~60% | ~78% | Fmoc-SPPS generally results in a cleaner crude product with fewer side reactions.[3][4] |
| Final Purified Peptide Yield | ~30% | ~45% | Higher crude purity from the Fmoc strategy simplifies purification, improving the final yield.[3] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after purification.[3] |
| Racemization Potential | Low | Very Low | While both strategies manage racemization well with appropriate reagents, the milder conditions of Fmoc chemistry can be advantageous for sensitive amino acids.[5] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-D-Ser(tBu)-OH into a peptide chain are provided below. These protocols outline a standard cycle for solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol describes a typical cycle for adding a Boc-D-Ser(Bzl)-OH residue, a precursor to the benzylamide, onto a solid support.
-
Resin Preparation: Swell the peptide-resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the resin and treat with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[6]
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the coupling solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection: After synthesis completion, treat the peptide-resin with a cleavage cocktail such as HF/anisole (9:1) to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
Protocol 2: Incorporation of Fmoc-D-Ser(tBu)-OH using Fmoc-SPPS
This protocol outlines a standard cycle for the incorporation of an Fmoc-D-Ser(tBu)-OH residue.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.[2]
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the coupling solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection: After synthesis completion, treat the peptide-resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIPS) (95:2.5:2.5) to cleave the peptide from the resin and remove the tert-butyl side-chain protecting group.[3]
Mandatory Visualizations
Boc-SPPS Workflow
Caption: Workflow for Boc-Solid Phase Peptide Synthesis.
Fmoc-SPPS Workflow
Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.
Logical Relationship of Peptide Synthesis Strategies
Caption: Comparison of Boc and Fmoc peptide synthesis strategies.
Conclusion
Both this compound (utilized within a Boc-SPPS framework) and Fmoc-D-Ser(tBu)-OH (within an Fmoc-SPPS framework) are effective for the synthesis of D-serine-containing peptides. The choice between them depends on the specific requirements of the synthesis. The Fmoc strategy generally offers higher crude yields and purity due to its milder reaction conditions, which can be advantageous for complex or sensitive peptide sequences.[][3] However, the Boc strategy remains a robust and cost-effective option, particularly for large-scale synthesis where the raw materials can be less expensive.[] Ultimately, the selection of the synthetic strategy should be guided by factors such as the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.
References
A Researcher's Guide to Confirming the Stereochemistry of Boc-D-serine Benzylamide
For researchers in drug development and synthetic chemistry, unequivocally confirming the stereochemistry of chiral building blocks is a critical step to ensure the efficacy and safety of the final product. Boc-D-serine benzylamide, a key intermediate in the synthesis of various pharmaceuticals, presents a common challenge in stereochemical verification. This guide provides a comparative overview of established analytical techniques, complete with experimental data and detailed protocols, to enable confident assignment of the D-configuration.
Comparative Analysis of Stereochemical Confirmation Techniques
The choice of analytical method for stereochemical confirmation often depends on available instrumentation, sample properties, and the need for either relative or absolute configuration determination. Below is a comparison of four effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Ester Analysis, NMR Spectroscopy with Chiral Solvating Agents (CSAs), and Single-Crystal X-ray Crystallography.
Data Presentation: Performance Metrics
| Technique | Principle | Typical Throughput | Primary Output | Key Advantage | Main Limitation |
| Chiral HPLC (Direct) | Enantioselective interaction with a Chiral Stationary Phase (CSP). | High | Chromatogram with retention times (t_R_) for each enantiomer. | Excellent for determining enantiomeric excess (ee) and purity. | Requires method development; may not provide absolute configuration without a known standard. |
| Mosher's Ester Analysis (NMR) | Covalent derivatization with (R)- and (S)-MTPA to form diastereomers with distinct NMR chemical shifts (δ). | Low to Medium | ¹H NMR spectra with chemical shift differences (Δδ^(S-R)). | Provides absolute configuration of the chiral center. | Requires chemical derivatization, which can be time-consuming and may introduce impurities. |
| NMR with Chiral Solvating Agents | Non-covalent interaction with a CSA to form transient diastereomeric complexes with distinct NMR signals. | Medium | ¹H NMR spectra showing signal splitting for enantiomers. | Non-destructive and avoids covalent modification of the sample. | The magnitude of chemical shift separation can be small and solvent-dependent. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. | Low | A complete 3D molecular structure with atomic coordinates. | Provides unambiguous, definitive absolute configuration. | Growing a high-quality single crystal can be a significant challenge. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating enantiomers and quantifying enantiomeric purity. The direct approach, using a chiral stationary phase (CSP), is often preferred for its simplicity. For Boc-protected amino acid derivatives, crown ether and macrocyclic glycopeptide-based CSPs have shown excellent resolving capabilities.
Supporting Experimental Data (Representative)
The following data illustrates the separation of a racemic mixture of Boc-serine benzylamide on a crown-ether-based CSP. The D-enantiomer is expected to elute first on this particular column.
| Analyte | Retention Time (t_R_) | Resolution (R_s_) |
| Boc-D -serine benzylamide | 6.8 min | \multirow{2}{*}{> 2.0} |
| Boc-L -serine benzylamide | 8.5 min |
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: ChiroSil® SCA(-) (150 mm x 4.6 mm, 5 µm). Crown-ether based CSPs are particularly effective for primary amine-containing molecules.
-
Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of Boc-serine benzylamide in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample. The presence of a single peak at the retention time corresponding to the D-enantiomer (when compared to a racemic standard) confirms the stereochemistry. The enantiomeric excess can be calculated from the relative peak areas.
Workflow Diagram
Method 2: Mosher's Ester Analysis by ¹H NMR
Mosher's ester analysis is a classic NMR method for determining the absolute configuration of chiral alcohols and amines.[1][2][3][4] It involves the synthesis of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable chemical shift differences in the protons near the chiral center.
For this compound, the hydroxyl group is derivatized. By analyzing the sign of the chemical shift difference (Δδ = δ_S_ - δ_R_), the absolute configuration can be assigned.
Supporting Experimental Data (Representative)
The table below shows hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of this compound. Protons on the side of the MTPA plane with the phenyl group will have a positive Δδ, while those on the methoxy/CF₃ side will have a negative Δδ.
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ^(S-R) (ppm) | Conclusion |
| α-CH | 4.65 | 4.75 | +0.10 | Positive Δδ |
| NH (amide) | 6.80 | 6.92 | +0.12 | Positive Δδ |
| CH₂ (benzyl) | 4.40 | 4.30 | -0.10 | Negative Δδ |
This pattern of Δδ values is consistent with the D-configuration at the stereocenter.
Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis
-
Esterification (Prepare two separate reactions):
-
To a solution of this compound (1 eq.) in dry pyridine, add (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.5 eq.) dropwise at 0°C.
-
In a separate flask, repeat the procedure using (S)-(-)-MTPA-Cl.
-
Stir the reactions at room temperature for 4-6 hours.
-
Quench the reactions with a few drops of water.
-
Extract the products with ethyl acetate, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers over Na₂SO₄ and concentrate under reduced pressure. Purify by flash chromatography if necessary.
-
-
NMR Acquisition:
-
Dissolve each purified diastereomer in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
-
Data Analysis:
-
Assign the chemical shifts for the protons adjacent to the newly formed ester, particularly the α-CH and the benzyl CH₂ protons.
-
Calculate the difference in chemical shifts: Δδ = δ_S_ - δ_R_.
-
Apply the Mosher's method model to correlate the signs of the Δδ values with the absolute configuration.
-
Logical Diagram
Method 3: NMR with Chiral Solvating Agents (CSAs)
This technique offers a simpler alternative to Mosher's analysis by avoiding covalent derivatization. A chiral solvating agent (CSA) is added directly to the NMR tube containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum. Thiourea-based CSAs have proven effective for amino acid derivatives.[5]
Supporting Experimental Data (Representative)
| Proton | δ without CSA (ppm) | δ with (R,R)-BTDA CSA (ppm) | Signal Splitting (Δδ) |
| α-CH | 4.50 (multiplet) | 4.55 (D-enantiomer), 4.52 (L-enantiomer) | 0.03 ppm |
| NH (amide) | 6.85 (doublet) | 6.95 (D-enantiomer), 6.90 (L-enantiomer) | 0.05 ppm |
Experimental Protocol: CSA-NMR
-
Sample Preparation:
-
Dissolve ~5 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of a suitable CSA (e.g., (R,R)-BTDA) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
-
NMR Acquisition:
-
Re-acquire the ¹H NMR spectrum at 25°C.
-
-
Data Analysis:
-
Compare the spectrum with and without the CSA.
-
Observe the splitting of key signals (e.g., α-CH, NH protons) into two sets of peaks, representing the two enantiomers.
-
For a sample of pure this compound, only one set of signals should be observed, confirming its enantiopurity.
-
Workflow Diagram
References
A Comparative Analysis of the Reactivity of Boc-D-serine Benzylamide and its L-isomer in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and drug development, the stereochemistry of amino acid building blocks is of paramount importance. The spatial arrangement of atoms in D- and L-isomers can significantly influence their biological activity, metabolic stability, and, crucially, their reactivity in chemical synthesis. This guide provides an objective comparison of the reactivity of two enantiomeric protected amino acid derivatives: N-α-tert-Butoxycarbonyl-D-serine benzylamide (Boc-D-Ser-NHBn) and N-α-tert-Butoxycarbonyl-L-serine benzylamide (Boc-L-Ser-NHBn).
While enantiomers exhibit identical physical and chemical properties in an achiral environment, their reactivity can differ substantially when interacting with other chiral molecules. This phenomenon, known as diastereoselectivity, is fundamental to stereoselective synthesis and is particularly relevant in peptide bond formation where chiral amino acid derivatives are coupled.
Probing Reactivity Differences: A Hypothetical Experimental Design
To elucidate the potential differences in reactivity between Boc-D-serine benzylamide and its L-isomer, a comparative experiment involving a solution-phase peptide coupling reaction with a chiral amino acid ester is proposed. By reacting each enantiomer with a single enantiomer of another amino acid, two different diastereomeric dipeptides are formed. The transition states leading to these diastereomers are not mirror images and thus have different energies, which can result in different reaction rates and product yields.
In this hypothetical experiment, Boc-D-Ser-NHBn and Boc-L-Ser-NHBn are each coupled with L-phenylalanine methyl ester (H-L-Phe-OMe) to form the diastereomeric dipeptides Boc-D-Ser-L-Phe-OMe and Boc-L-Ser-L-Phe-OMe, respectively. The progress of these parallel reactions can be monitored over time to compare the rates of formation of the respective products.
Experimental Protocol: Solution-Phase Peptide Coupling
The following protocol outlines a standard procedure for the coupling of Boc-D/L-serine benzylamide with L-phenylalanine methyl ester using a common coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), and an additive, 1-hydroxybenzotriazole (HOBt), to suppress side reactions and racemization.
Materials:
-
This compound
-
Boc-L-serine benzylamide
-
L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
Two separate reactions are to be run in parallel, one with this compound and the other with Boc-L-serine benzylamide.
-
Preparation of L-phenylalanine methyl ester free base: To a solution of L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) at 0 °C. Stir for 15 minutes.
-
Activation of Boc-Serine derivative: In a separate flask, dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture for 10 minutes at 0 °C.
-
Add the solution of L-phenylalanine methyl ester free base from step 1 to the activated this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitoring the reaction: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot of the reaction mixture for analysis by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the extent of product formation.
-
Work-up: After 24 hours, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Repeat steps 2-7 using Boc-L-serine benzylamide in place of the D-isomer.
-
Purification and Characterization: Purify the crude dipeptide products by flash column chromatography on silica gel. Characterize the purified products by NMR spectroscopy and mass spectrometry to confirm their identity and purity.
-
Quantitative Analysis: Determine the yield of each reaction. Analyze the HPLC chromatograms from the time-course study to calculate the initial reaction rates for the formation of Boc-D-Ser-L-Phe-OMe and Boc-L-Ser-L-Phe-OMe. The diastereomeric purity of the products can be assessed using chiral HPLC or by analyzing the integration of distinct signals in the ¹H NMR spectrum.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical quantitative data that could be obtained from the described experiment, highlighting the expected differences in reactivity between the D- and L-isomers.
| Parameter | Boc-D-Ser-NHBn + H-L-Phe-OMe | Boc-L-Ser-NHBn + H-L-Phe-OMe | Expected Rationale for Difference |
| Initial Reaction Rate (M/s) | Hypothetical Value: k₁ | Hypothetical Value: k₂ | The transition state energies for the formation of the D-L and L-L diastereomers are different due to steric and electronic interactions between the chiral centers. This leads to different activation energies and, consequently, different reaction rates. |
| Reaction Yield (%) after 24h | Hypothetical Value: Y₁ | Hypothetical Value: Y₂ | The final yield can be influenced by the reaction kinetics and the relative stability of the diastereomeric products and intermediates. |
| Diastereomeric Excess (de %) | >98% (for Boc-D-Ser-L-Phe-OMe) | >98% (for Boc-L-Ser-L-Phe-OMe) | With modern coupling reagents, the epimerization of the starting materials should be minimal, leading to high diastereomeric purity of the respective products. |
Note: The actual values of k₁, k₂, Y₁, and Y₂ would need to be determined experimentally. It is plausible to hypothesize that the coupling of like (L-L) or unlike (D-L) enantiomers could be favored, leading to k₁ ≠ k₂ and Y₁ ≠ Y₂.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the peptide coupling reaction pathway and the experimental workflow.
Caption: Peptide coupling reaction pathway.
Caption: Experimental workflow for comparison.
Conclusion
In the absence of direct experimental data comparing the reactivity of this compound and its L-isomer, this guide posits a comparative framework based on established principles of stereochemistry. In a chiral reaction environment, such as peptide coupling with another chiral amino acid, it is anticipated that the D- and L-isomers will exhibit different reaction kinetics. This is due to the formation of diastereomeric transition states with distinct energy levels. The proposed experimental design provides a robust methodology for quantifying these differences in reactivity, offering valuable insights for researchers in peptide synthesis and drug development. The choice of enantiomer can therefore be a critical parameter in optimizing reaction conditions and achieving desired synthetic outcomes.
References
A Comparative Benchmarking Guide to Boc-D-serine Benzylamide and Alternatives in Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences synthesis efficiency, yield, and the purity of the final product. Boc-D-serine benzylamide is a key chiral amino acid derivative, widely utilized as an intermediate in the synthesis of complex molecules, including peptides and approved pharmaceuticals like Lacosamide.[1][2] This guide provides an objective comparison of this compound against similar building blocks, supported by experimental data and detailed protocols to aid in methodological decisions.
Physicochemical Properties of this compound
This compound is a derivative of the D-serine amino acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzylamide moiety at the C-terminus.[1] This structure enhances its stability and solubility, making it a versatile component in medicinal chemistry.[3]
| Property | Value | Source(s) |
| CAS Number | 141108-78-3 / 1253790-58-7 | [1][3] |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [1][3] |
| Molecular Weight | 294.35 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~100–105 °C | [3] |
| Stability | Stable under normal laboratory conditions; Boc group is labile to strong acids but generally stable under basic conditions. | [3][4] |
Benchmarking Nα-Protecting Groups in Peptide Synthesis
The choice of the Nα-protecting group is fundamental to the overall strategy in solid-phase peptide synthesis (SPPS). The Boc group, used in this compound, is a "classical" choice, often benchmarked against the more modern Fmoc group.
| Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Moderate to strong acid (e.g., 50% TFA in DCM)[5][6] | Base (e.g., 20% piperidine in DMF)[6] |
| Side-Chain Protection | Acid-labile groups (e.g., Benzyl ethers)[7] | Acid-labile groups (e.g., tert-Butyl ethers)[7] |
| Orthogonality | Partial; requires careful selection of side-chain protecting groups with different acid lability.[5][8] | Fully orthogonal, allowing selective deprotection of side chains.[5] |
| Key Advantages | Can be advantageous for synthesizing hydrophobic peptides; less prone to diketopiperazine formation.[9][10] | Milder deprotection conditions; allows for on-resin modification of side chains.[5][11] |
| Key Disadvantages | Requires handling of hazardous acids (TFA, HF) for final cleavage.[10][12] | Piperidine is regulated; can promote aspartimide formation.[8][13] |
Workflow Visualization: Boc vs. Fmoc SPPS
The following diagrams illustrate the cyclical workflows for both Boc and Fmoc solid-phase peptide synthesis, highlighting the key differences in deprotection and neutralization steps.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Performance of Coupling Reagents
The formation of the amide bond is a critical step where yield can be compromised and racemization can occur. The choice of coupling reagent is therefore crucial. The following table compares common coupling reagents used for building blocks like this compound, with performance data collated from studies on similar hydroxyl-containing amino acids.[14]
| Coupling Reagent | Typical Yield | Typical Reaction Time | Racemization Risk | Key Considerations |
| HATU | Excellent (>99%) | 15 - 45 minutes | Very Low | Highly efficient and rapid, especially for sterically hindered couplings.[14] |
| HBTU/HOBt | Very Good (>98%) | 30 - 60 minutes | Low | A robust and widely used reagent; HOBt is added to suppress racemization.[14] |
| TBTU | High (>90%) | 10 - 60 minutes | Low | Similar in performance to HBTU; efficient with minimal racemization when HOBt is present.[15] |
| DIC/HOBt | Good (>97%) | 1 - 4 hours | Low to Moderate | A cost-effective and reliable method; the diisopropylurea byproduct is soluble.[14] |
| EDC/HOBt | Good | 1 - 4 hours | Low to Moderate | A common carbodiimide method; HOBt minimizes N-acylurea side product formation.[15][16] |
Application Case Study: Synthesis of Lacosamide
Boc-D-serine derivatives are pivotal intermediates in the synthesis of Lacosamide, an anticonvulsant medication.[1][2] The process involves the coupling of a protected D-serine core with benzylamine, followed by modification and deprotection steps. Using Boc-D-serine ensures the correct stereochemistry of the final product, which is critical for its biological activity.[1]
Caption: Simplified Synthetic Pathway to Lacosamide.
Experimental Protocols
General Protocol for HBTU-Mediated Coupling in SPPS
This protocol describes a standard procedure for coupling a Boc-protected amino acid, such as Boc-D-serine(Bzl)-OH, onto a resin during solid-phase synthesis.
-
Resin Preparation: Swell the peptide-resin (containing a deprotected N-terminus) in dimethylformamide (DMF) for 30 minutes.
-
Neutralization (if applicable): If starting from a TFA salt after Boc deprotection, neutralize the resin with 10% diisopropylethylamine (DIEA) in dichloromethane (DCM) for 5 minutes, followed by thorough washing with DCM and DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve Boc-D-serine(Bzl)-OH (3.0 eq.), HBTU (3.0 eq.), and HOBt (3.0 eq.) in a minimal amount of DMF.
-
Activation: Add DIEA (6.0 eq.) to the coupling solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the vessel containing the neutralized peptide-resin. Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Upon completion (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol for Boc Group Deprotection
This protocol details the removal of the temporary Nα-Boc protecting group to prepare the peptide-resin for the next coupling cycle.
-
Resin Preparation: Wash the peptide-resin with DCM (3x) to ensure it is free of residual DMF.
-
Pre-wash (Optional but Recommended): Perform a short pre-wash by treating the resin with the deprotection solution (50% TFA in DCM) for 2-5 minutes, then drain.[9]
-
Deprotection: Add fresh deprotection solution (50% TFA in DCM) to the resin. If the sequence contains sensitive residues like Tryptophan or Methionine, include scavengers (e.g., 0.5% dithioethane) in the solution.[5][9]
-
Reaction: Agitate the mixture at room temperature for 20-30 minutes.[6]
-
Washing: Filter the resin and wash thoroughly with DCM (3x), isopropanol (1x), and finally DMF (3x) to remove residual acid and prepare for the neutralization and subsequent coupling step.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Synthetic Utility of Boc-D-serine Benzylamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the applications and alternatives of key chemical intermediates is crucial for efficient and effective synthesis of target molecules. Boc-D-serine benzylamide, a chiral amino acid derivative, primarily serves as a vital building block in the synthesis of bioactive compounds, most notably the anticonvulsant drug Lacosamide. [1][2] While direct biological applications of this compound are not extensively documented in peer-reviewed literature, its importance as a synthetic intermediate is well-established. This guide provides a comparative analysis of its role in the synthesis of Lacosamide, alongside alternative synthetic strategies.
Comparison of Synthetic Routes to Lacosamide
The synthesis of Lacosamide, or (R)-2-acetamido-N-benzyl-3-methoxypropanamide, often commences from D-serine. The use of N-Boc-protected D-serine derivatives, including this compound, is a common strategy to ensure the desired stereochemistry in the final product, which is critical for its biological activity.[1] However, challenges such as racemization and the need for purification of oily intermediates have led to the development of various synthetic routes.[3][4]
Below is a comparison of different approaches to Lacosamide synthesis, highlighting the route involving Boc-D-serine derivatives and its alternatives.
| Synthetic Route | Key Intermediate(s) | Key Transformation(s) | Reported Advantages | Reported Disadvantages |
| Route 1: O-methylation of N-Boc-D-serine | N-Boc-D-serine, (R)-2-N-Boc-amino-3-methoxypropanoic acid | O-methylation, Benzylamide formation, N-deprotection, N-acetylation | Well-established route. | Potential for racemization under strongly alkaline conditions; oily intermediates can be difficult to purify.[3][4] |
| Route 2: Aziridine Ring Opening | Aziridine-(2R)-carboxylate | Regioselective aziridine ring opening, Debenzylation and acetylation, Amide formation | High enantiomeric purity (>99.9% ee); requires a single purification by recrystallization.[5] | Involves different starting materials and reaction types compared to serine-based routes. |
| Route 3: Acetylation of D-serine First | N-acetyl-D-serine | Acetylation, Amide formation, O-methylation | Avoids the use of protecting groups like Boc. | Methylation of the hydroxyl group at a later stage can be challenging.[6] |
| Route 4: Esterification and Amidation of D-serine | D-serine methyl ester, (2R)-2-amino-N-benzyl-3-hydroxypropanamide | Esterification, Amidation, Acetylation, O-methylation | A straightforward approach. | O-methylation as a final step can be inefficient.[6] |
Experimental Protocols
Key Experiment: Synthesis of Lacosamide via O-methylation of N-Boc-D-serine
This protocol is a generalized representation based on common synthetic strategies.[3][6]
Step 1: Preparation of (R)-2-N-Boc-amino-3-methoxypropanoic Acid
-
Suspend N-Boc-D-serine and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene).
-
Cool the suspension to 0–10 °C.
-
Add an aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature.
-
Add a methylating agent (e.g., dimethyl sulfate) and a more concentrated NaOH solution at a controlled temperature (e.g., -5 to 5 °C).
-
Stir the mixture for several hours.
-
Work up the reaction by adding water, acidifying the aqueous layer with an acid (e.g., citric acid), and extracting the product with an organic solvent (e.g., CH₂Cl₂).
-
Evaporate the solvent to obtain the crude product.
Step 2: Formation of (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methylene chloride).
-
Cool the solution to < -5°C.
-
Add a chloroformate (e.g., isobutyl chloroformate) and an organic base (e.g., N-methylmorpholine).
-
Add benzylamine to the reaction mixture.
-
After the reaction is complete, wash the mixture, dry the organic phase, and concentrate to obtain the product.
Step 3: Deprotection and Acetylation to Yield Lacosamide
-
Deprotect the Boc group using an acid (e.g., hydrochloric acid in ethyl acetate or trifluoroacetic acid).
-
Neutralize the resulting amine salt and perform acetylation using acetic anhydride in the presence of a base to yield Lacosamide.
-
Purify the final product by recrystallization.
Visualizing the Molecular Environment and Synthetic Workflow
To better understand the context of D-serine derivatives and the synthesis of Lacosamide, the following diagrams illustrate the D-serine signaling pathway and a typical experimental workflow.
Caption: D-serine as a co-agonist in NMDA receptor signaling.
Caption: Experimental workflow for the synthesis of Lacosamide.
References
- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]
- 2. This compound | molsyns.com [molsyns.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for Boc-D-Serine Benzylamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust analytical characterization of synthetic intermediates like N-tert-Butoxycarbonyl-D-serine benzylamide (Boc-D-serine benzylamide) is a critical step to ensure the quality, purity, and stereochemical integrity of the final active pharmaceutical ingredient.[1] This guide provides a comprehensive cross-validation of the primary analytical techniques used for the characterization and quality control of this compound, presenting a comparative analysis of their performance based on available experimental data.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of analytical methods, each providing distinct and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, and Gas Chromatography (GC) for the analysis of volatile derivatives.[1][2] The selection of a particular method or a combination thereof depends on the specific analytical objective, such as identity confirmation, impurity profiling, or enantiomeric purity assessment.
Comparative Data Presentation
The performance of each analytical method can be quantitatively compared based on key validation parameters. The following tables summarize the typical performance characteristics of NMR, MS, HPLC, and GC for the analysis of this compound and related protected amino acids.
Table 1: Comparison of Analytical Methods for Structural Elucidation and Purity Assessment
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[2] | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.[1] | Separates components of a mixture based on their differential interactions with a stationary and mobile phase.[3] | Separates volatile compounds followed by mass analysis for identification and quantification.[4] |
| Primary Use | Unambiguous structural confirmation and identification of functional groups.[2] | Molecular weight verification and elemental composition determination.[1] | Purity assessment, quantification of impurities, and chiral separation.[4] | Chiral purity analysis of starting materials (after derivatization).[1] |
| Sample Requirement | 5-10 mg dissolved in a suitable deuterated solvent.[2] | Microgram to nanogram quantities. | Microgram quantities per injection. | Requires derivatization to increase volatility.[5] |
| Key Findings for this compound | Confirms presence of Boc group (~1.4 ppm), serine backbone, and benzylamide moiety (~7.3 ppm).[1] | Verifies the molecular weight of 294.35 g/mol .[1] | Baseline separation of (R)- and (S)-enantiomers is achievable with a chiral column.[1] | Can resolve serine enantiomers after derivatization.[1] |
Table 2: Chiral Purity Analysis Comparison
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy (with Chiral Resolving Agent) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[4] | Separation of volatile, derivatized enantiomers on a chiral column.[4] | Formation of diastereomeric complexes leading to distinct NMR signals.[4] |
| Limit of Detection (LOD) | High (≤0.05%).[4] | High (LOQ down to 0.1%).[4] | Moderate.[4] |
| Limit of Quantification (LOQ) | High (≤0.05%).[4] | High (LOQ down to 0.1%).[4] | Can be below 1% of the minor component.[4] |
| Racemization Risk | Low. | Derivatization step can pose a risk.[4] | Low. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following are generalized protocols for the analysis of this compound.
NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry NMR tube.[2]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize magnetic field homogeneity.[2]
-
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]
-
Data Processing and Analysis:
-
Process both spectra using appropriate software (Fourier transformation, phase correction, and baseline correction).[2]
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase, such as Chiral Pak AD-H (5 µm).[1]
-
Mobile Phase: A mixture of n-hexane with 0.05% diethylamine and isopropyl alcohol.[1] The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 210 nm.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., isopropanol).
-
Dilute to an appropriate concentration for injection (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a racemic standard to determine the elution order of the D- and L-enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis of D-Serine Starting Material
-
Derivatization:
-
GC-MS Conditions:
-
GC Column: A chiral capillary column, such as Chirasil-Val.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the characteristic fragments of the derivatized serine enantiomers.
-
-
Sample Preparation:
-
The D-serine sample is dried completely.
-
The derivatization reagent is added, and the mixture is heated to ensure complete reaction.[5]
-
The resulting solution is then injected into the GC-MS.
-
Visualization of Workflows
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis of this compound.
Logical Flow for Method Selection in Quality Control
Caption: Decision tree for selecting an analytical method in quality control.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that a multi-faceted approach is essential for comprehensive characterization. NMR spectroscopy is indispensable for unambiguous structural confirmation.[2] Mass spectrometry provides crucial molecular weight data.[1] HPLC, particularly with a chiral stationary phase, is the method of choice for determining both chemical and enantiomeric purity of the final product due to its high sensitivity and low risk of racemization.[1][4] For assessing the chiral purity of the D-serine starting material, GC-MS after derivatization is a powerful technique.[1] The selection of the appropriate analytical method should be guided by the specific quality attribute under investigation, ensuring the reliability and quality of this important synthetic intermediate.
References
Safety Operating Guide
Safe Disposal of Boc-D-serine benzylamide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Boc-D-serine benzylamide.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While some related compounds are not classified as hazardous under OSHA's Hazard Communication Standard, proper handling and disposal are essential for all laboratory chemicals[1][2].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1][2].
-
Hand Protection: Handle with chemical-impermeable gloves. Inspect gloves before use and utilize proper glove removal techniques to avoid skin contact[3][4].
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[1][2].
-
Respiratory Protection: In case of dust formation, avoid breathing dust, vapors, mist, or gas. If necessary, wear a self-contained breathing apparatus[3][4].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as chemical waste and ensure it is managed by a licensed disposal facility in accordance with all applicable laws and regulations[3].
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including unused product, contaminated labware (e.g., spatulas, weighing boats), and contaminated PPE.
-
Segregate this waste stream from other laboratory wastes to prevent accidental chemical reactions.
-
-
Containerization:
-
Select a chemically compatible, leak-proof container with a secure lid for waste collection.
-
Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound".
-
-
Waste Accumulation and Storage:
-
Place the labeled container in a designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents[2].
-
-
Arranging for Disposal:
-
Accidental Release Measures:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
